Poziotinib

Catalog No.
S001711
CAS No.
1092364-38-9
M.F
C23H21Cl2FN4O3
M. Wt
491.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poziotinib

CAS Number

1092364-38-9

Product Name

Poziotinib

IUPAC Name

1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one

Molecular Formula

C23H21Cl2FN4O3

Molecular Weight

491.3 g/mol

InChI

InChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29)

InChI Key

LPFWVDIFUFFKJU-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(4-((4-((3,4-dichloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C

The exact mass of the compound Poziotinib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Poziotinib mechanism of action irreversible pan-HER inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Structural Insight

Poziotinib covalently binds to cysteine residues in the kinase domains of all ErbB family receptors (EGFR, HER2, and HER4), leading to irreversible inhibition and suppression of downstream signaling cascades [1] [2].

  • Steric Hindrance in Exon 20 Mutations: A key challenge in targeting EGFR and HER2 exon 20 insertion mutations is their induction of steric hindrance. These mutations cause the C-helix and phosphate-binding loop (P-loop) to shift into the drug-binding pocket, creating a narrow space that excludes large, rigid inhibitors like osimertinib [3].
  • This compound's Structural Advantage: this compound's small size and molecular flexibility enable it to fit into this constricted binding pocket, allowing it to effectively target these otherwise resistant mutations [3].

The following diagram illustrates this mechanism and the downstream signaling pathway.

G Mutant_EGFR_HER2 Mutant EGFR/HER2 (Exon 20 Insertion) Steric_Hindrance Steric Hindrance: - Narrowed drug-binding pocket - Resistant to large, rigid TKIs Mutant_EGFR_HER2->Steric_Hindrance This compound This compound (Small, Flexible Inhibitor) Steric_Hindrance->this compound circumvented by Covalent_Bonding Covalent (Irreversible) Binding to Kinase Domain This compound->Covalent_Bonding Signaling Inhibition of Downstream Signaling Pathways Covalent_Bonding->Signaling PI3K_AKT PI3K/AKT Pathway Signaling->PI3K_AKT MAPK MAPK Pathway Signaling->MAPK STAT STAT Module Signaling->STAT Apoptosis_Proliferation Cellular Outcomes: - Induction of Apoptosis - Inhibition of Proliferation PI3K_AKT->Apoptosis_Proliferation MAPK->Apoptosis_Proliferation STAT->Apoptosis_Proliferation

This compound's mechanism of action involves overcoming steric hindrance in mutant receptors to inhibit oncogenic signaling.

Key Preclinical & Clinical Efficacy Data

This compound has shown significant activity in both laboratory models and clinical trials, particularly in NSCLC with EGFR exon 20 mutations and HER2-amplified cancers.

Model/Study Mutation/Amplification Key Efficacy Findings
Ba/F3 Cells (in vitro) [3] Various EGFR & HER2 exon 20 insertions Potent inhibition; greater activity than erlotinib, afatinib, osimertinib
Patient-Derived Xenografts (in vivo) [3] EGFR or HER2 exon 20 mutant NSCLC Significant antitumor activity
Phase 2 Trial (ZENITH20, Cohort 1) [4] EGFR exon 20 insertion NSCLC Confirmed objective response rate (ORR) of 14.8% in overall cohort (primary endpoint not met); superior benefit in "near-loop" vs "far-loop" insertions
Phase 2 Trial (Initial Report) [3] EGFR exon 20 mutation NSCLC Confirmed ORR of 64% in first 11 patients
Phase 1 Trials [5] [2] Advanced solid tumors (HER2-amplified/EGFR-mutant) Partial response in patients with HER2-amplified breast/gastric cancer and EGFR-amplified lung cancer

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are methodologies from key studies.

  • Cell Viability and IC50 Determination (Ba/F3 Model) [3]

    • Cell Line: IL-3-dependent Ba/F3 cells.
    • Transfection: Stably transduced with vectors expressing various EGFR or HER2 exon 20 mutations.
    • IL-3 Independence Assay: Confirm mutation is "activating" if cells proliferate without IL-3.
    • Drug Treatment: Treat cells with a dose range of this compound and control TKIs.
    • Viability Assay: Incubate for 72 hours, measure cell viability (e.g., with MTT or CellTiter-Glo).
    • Analysis: Calculate IC50 values using non-linear regression from dose-response curves.
  • In Vivo Efficacy (Patient-Derived Xenograft/PDX Model) [3]

    • Animal Model: Immunodeficient mice implanted with tumor fragments from NSCLC patients harboring EGFR or HER2 exon 20 mutations.
    • Dosing: Once tumor volume reaches ~150-200 mm³, randomize mice into control and treatment groups.
    • Treatment: Administer this compound (e.g., 5-10 mg/kg) orally, daily. Include a group treated with a benchmark TKI for comparison.
    • Monitoring: Measure tumor volumes and animal body weight 2-3 times per week for the study duration.
    • Endpoint: Calculate tumor growth inhibition.
  • Molecular Dynamics (MD) Simulation for Mechanism [4]

    • System Preparation: Use a solved crystal structure of the EGFR kinase domain. Model in the exon 20 insertion mutation (e.g., D770insNPG) using molecular modeling software.
    • Simulation Setup: Solvate the protein in a water box, add ions to neutralize the system.
    • Simulation Run: Perform long-time scale MD simulations (hundreds of nanoseconds to microseconds) using bias-exchange metadynamics to explore conformational free energy landscapes.
    • Analysis: Analyze root-mean-square deviation (RMSD), fluctuations (RMSF), and the size/shape of the drug-binding pocket over the simulation trajectory. Compare wild-type and mutant proteins.

Therapeutic Implications & Resistance

  • Differential Impact of Insertion Location: The location of the exon 20 insertion significantly impacts this compound sensitivity. "Near-loop" insertions (A767-P772) show greater tumor shrinkage and progression-free survival benefit compared to "far-loop" insertions (H773-R776) [4].
  • Brain Penetrability: this compound demonstrates excellent brain penetrability, making it a promising candidate for treating HER2-positive breast cancer brain metastases, as shown in preclinical models [1].
  • Combination Therapy Potential: A 2023 in silico and in vitro study suggested that combining this compound with the third-generation TKI olmutinib has a synergistic anti-proliferative effect on A549 lung cancer cells and significantly impacts key apoptotic genes [6].
  • Resistance Mechanisms: Like other TKIs, resistance to this compound eventually emerges. Identified mechanisms include:
    • EGFR-dependent: Secondary EGFR mutations (T790M, V774A, D770A) [7].
    • EGFR-independent: Bypass pathway activation (MET amplification, PIK3CA mutations, KRAS alterations) and reactivation of MAPK/PI3K signaling [7].

References

Poziotinib discovery and development Hannmi Pharmaceutical

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale and Preclinical Data

Poziotinib was developed as a potent, irreversible inhibitor targeting the HER family of tyrosine kinases, which are key drivers in several cancers.

  • Mechanism of Action: As a pan-HER inhibitor, this compound covalently binds to the cysteine residues (Cys-797 in EGFR, Cys-805 in HER2) in the catalytic kinase domains of EGFR, HER2, and HER4. This irreversible binding leads to sustained inhibition of receptor autophosphorylation and blocks the activation of critical downstream signaling pathways like STAT3, AKT, and ERK, thereby inducing apoptosis and cell cycle arrest [1] [2] [3].
  • Preclinical Evidence: In vitro and in vivo studies demonstrated this compound's broad anti-tumor activity. It was effective in various xenograft models, including erlotinib-sensitive HCC827 NSCLC cells, erlotinib-resistant NCI-H1975 NSCLC cells (which carry the T790M resistance mutation), and HER2-overexpressing models like NCI-N87 gastric cancer cells [1] [2]. The drug also showed synergistic effects when combined with chemotherapy agents such as 5-fluorouracil [1].

The following diagram illustrates the core signaling pathway targeted by this compound and its mechanism of action.

G Ligand EGF Family Ligands EGFR EGFR/HER2/HER4 (Receptor Tyrosine Kinases) Ligand->EGFR Binding & Dimerization Downstream Downstream Signaling Pathways (PI3K/AKT, RAS/RAF/MEK/ERK, STAT3) EGFR->Downstream Autophosphorylation & Activation This compound This compound This compound->EGFR Irreversible Inhibition InactivePath Inactive Signaling This compound->InactivePath Blocks CellProcess Cell Proliferation & Survival Downstream->CellProcess

This compound inhibits HER receptor dimerization and autophosphorylation, blocking downstream pro-cancer signaling pathways. [1] [3]

Clinical Development and Key Findings

The clinical development of this compound has focused heavily on NSCLC with specific genetic alterations, yielding important insights into the role of mutation subtypes in treatment response.

  • Clinical Trial Design: The ZENITH20 trial (Cohort 1, NCT03318939) was a key phase II study designed to evaluate the efficacy of this compound in 115 NSCLC patients with EGFR exon 20 insertion (ex20ins) mutations [4].
  • Efficacy Analysis: The trial's primary analysis showed an Objective Response Rate (ORR) of 14.8% in the overall cohort, which did not meet the primary efficacy endpoint. However, a critical exploratory analysis revealed that efficacy was highly dependent on the precise location of the exon 20 insertion [4].
  • Structural Insights: Research showed EGFR ex20ins mutations can be classified as "near-loop" (A767-P772) or "far-loop" (H773-R776) based on their location. This compound demonstrated significantly greater activity against near-loop insertions [4].
  • Comparative Data: The following table quantifies the differential efficacy of this compound in the ZENITH20 trial based on insertion location, compared to data for mobocertinib from the EXCLAIM trial.
Parameter This compound (ZENITH20 Trial) Mobocertinib (EXCLAIM Trial)
Overall Objective Response Rate (ORR) 14.8% (95% CI: 8.9 to 22.6) [4] 28% (in platinum-pretreated population) [4]
Mean Tumor Size Reduction: Near-loop -25.9% [4] -38.5% [4]
Mean Tumor Size Reduction: Far-loop -9.8% [4] -34.1% [4]
P-Value (Tumor Reduction) p = 0.0014 [4] p = 0.59 [4]
Median PFS: Near-loop 11.1 months [4] 12.0 months [4]
Median PFS: Far-loop 3.5 months [4] 13.0 months [4]
P-Value (PFS) p = 0.016 [4] p = 0.99 [4]

The data shows this compound's benefit is concentrated in patients with near-loop insertions, whereas mobocertinib's activity was similar across both groups [4]. Molecular dynamics simulations suggest that near-loop insertions create a more flexible kinase domain with lower energy barriers for conformational change, making it more susceptible to this compound [4].

Experimental Protocols for Key Assays

For researchers, the core methodologies used to establish this compound's efficacy are outlined below.

  • In Vitro Kinase Inhibition and Cell Viability (IC₅₀) Assays [4]:

    • Cell Line Generation: Generate Ba/F3 cell lines engineered to express various near-loop and far-loop EGFR exon 20 insertion mutations.
    • Drug Treatment: Treat the cell lines with a serial dilution of this compound and other comparator TKIs (e.g., afatinib, mobocertinib).
    • Viability Measurement: Incubate for a defined period (e.g., 72 hours) and measure cell viability using a standard assay like MTT or CellTiter-Glo.
    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each drug and mutation pair. Plot IC₅₀ values to correlate drug sensitivity with insertion location.
  • In Vivo Efficacy Studies in Xenograft Models [1]:

    • Model Establishment: Implant human cancer cells (e.g., N87 gastric cancer cells, HCC827 NSCLC cells) into immunodeficient mice to form tumor xenografts.
    • Dosing Protocol: Once tumors are palpable, randomize mice into treatment groups. Administer this compound orally at a predetermined dose (e.g., 0.5 mg/kg, daily).
    • Tumor Monitoring: Measure tumor volumes regularly with calipers. Compare the average tumor volume in the treatment group to that of a vehicle-control group over time.
    • Combination Studies: To test synergy, co-administer this compound with chemotherapy agents like 5-fluorouracil using their respective MTD (Maximum Tolerated Dose) schedules.
  • Molecular Dynamics (MD) Simulations [4]:

    • System Preparation: Construct molecular models of the EGFR kinase domain for wild-type, near-loop (e.g., A767dupASV), and far-loop (e.g., H773insNPH) mutants.
    • Simulation Run: Perform long-time scale MD simulations (e.g., using bias-exchange meta-dynamics - BE-MetaD) in an explicit solvent environment to sample conformational states.
    • Free Energy Analysis: Calculate the conformational free energy landscapes to identify stable states (active/inactive) and the energy barriers between them for each protein variant.
    • Correlation with Efficacy: Analyze the simulation data to relate observed structural flexibilities and energy profiles with the differential drug sensitivities seen in vitro and in clinical data.

Current Strategy and Future Directions

Hanmi Pharmaceutical has refined its oncology strategy based on the this compound development experience.

  • Next-Generation Candidate: Hanmi has identified HM100714 from its pipeline as a candidate to re-enter the HER2-mutant lung cancer space, with a development strategy targeting lung, breast, gastric, and pancreatic cancers [5].
  • Broader Oncology Focus: Hanmi's current strategy emphasizes generating synergistic clinical data in combination with established immunotherapies like pembrolizumab (Keytruda) and developing a diversified pipeline that includes Bispecific Antibodies (e.g., BH3120), IL-2 inhibitors (e.g., HM16390), and next-generation modalities like Antibody-Drug Conjugates (ADCs) and mRNA-based treatments [5].

References

Poziotinib metabolism cytochrome P450 CYP3A4 CYP2D6

Author: Smolecule Technical Support Team. Date: February 2026

Poziotinib Metabolism and Key CYP450 Interactions

This compound is an irreversible pan-HER tyrosine kinase inhibitor. Its metabolism involves several cytochrome P450 (CYP) enzymes, and it can also affect the metabolism of other drugs.

Aspect Findings
Primary Metabolizing Enzymes CYP3A4 (major pathway, M1 metabolite) and CYP2D6 (minor pathway, M2 metabolite) [1] [2] [3].
Effect on Other CYP Enzymes Inhibits CYP2B6 and CYP2C9/19 (in vitro); induces CYP1A2 and CYP2E1 (in vivo in rats) [2] [4].
Clinical Concern Co-administration with strong CYP3A4/CYP2D6 inhibitors or inducers may require dose adjustment due to risk of toxicity or reduced efficacy [1] [5].

The following diagram illustrates the core metabolic pathway of this compound and the key enzymes involved:

G This compound This compound M1 M1 This compound->M1 Primary Metabolism M2 M2 This compound->M2 Secondary Metabolism CYP3A4 CYP3A4 CYP3A4->this compound  Catalyzes CYP2D6 CYP2D6 CYP2D6->this compound  Catalyzes

Quantitative Data on Metabolic Inhibition

Understanding the potency of inhibition is crucial for predicting drug-drug interactions. The data below, primarily derived from in vitro studies, provides this quantitative insight.

Inhibitor Target CYP IC50 (μM) Inhibition Model Ki (μM)
Dacomitinib [1] CYP3A4 (M1) 19.57 (Human) Mixed Not Specified
CYP2D6 (M2) 0.11 (Human) Mixed Not Specified
Schisandrin B [3] CYP3A4 (M1) 2.55 Mixed Not Specified
CYP2D6 (M2) 6.97 Mixed Not Specified
This compound (on Vonoprazan) [5] CYP3A4 10.6 Mixed (Non/Uncompetitive) 0.574 (αKi=2.77)
This compound (on Cocktail Probes) [2] [4] CYP2B6 8.79 Competitive 16.18
CYP2C9/19 20.17 Competitive 17.66

Clinical Implications and Management

The interactions summarized in the tables have direct clinical consequences:

  • Increased this compound Exposure: Pre-treatment with drugs like dacomitinib (a CYP2D6 inhibitor) or Schisandrins (constituents of a Chinese herb) led to a significant increase in this compound's plasma concentration (AUC) and peak concentration (Cmax), while its clearance (CLz/F) decreased [1] [3]. This raises the risk of adverse effects such as diarrhea, rash, and stomatitis.
  • This compound as a Perpetrator: As an inhibitor of CYP2B6 and CYP2C9/19, this compound can increase the exposure of drugs metabolized by these enzymes (e.g., bupropion, tolbutamide, warfarin), potentially leading to toxicity [2] [4] [6].
  • Dose Adjustment Need: The evidence suggests that clinicians should be attentive to the resulting changes in pharmacokinetic parameters and adjust the dose of this compound accordingly in clinical settings when it is co-administered with other drugs [1] [5] [3].

Experimental Methodologies

The key findings are supported by standardized pre-clinical experiments. Here are summaries of the common in vivo and in vitro protocols used in the cited literature.

In Vivo Pharmacokinetic Study Design

This methodology is used to assess how one drug affects the absorption and metabolism of another in a living organism.

G A Animal Grouping (eg. SD Rats) B Pre-treatment (eg. Inhibitor or Vehicle) ~7-14 days A->B C Probe Dosing (eg. This compound/Vonoprazan) B->C D Serial Blood Collection (Multiple time points) C->D E Sample Analysis (UPLC-MS/MS) D->E F PK Parameter Calculation (AUC, Cmax, CL, etc.) E->F

  • Typical Model: Sprague-Dawley rats are commonly used [1] [5] [3].
  • Dosing Protocol: The test group is pre-treated with the investigational inhibitor (e.g., 20 mg/kg dacomitinib for 14 days [1]) or inducer, while the control group receives a vehicle.
  • Probe Administration & Sampling: A single dose of the substrate drug (e.g., this compound, vonoprazan) is administered. Blood samples are then collected from the tail vein or other sites at serial time points post-dosing [5].
  • Bioanalysis & PK Analysis: Plasma concentrations of the substrate drug are quantified using sensitive techniques like UPLC-MS/MS. Pharmacokinetic parameters are calculated using software like DAS [1] [5].
In Vitro Inhibition Assay in Liver Microsomes

This method determines the potential and strength of enzyme inhibition.

  • Incubation System: The system typically includes rat or human liver microsomes (RLM/HLM), a buffer (pH 7.4), the substrate drug (at or near its Km value), the investigational inhibitor at a range of concentrations, and NADPH to initiate the metabolic reaction [1] [5].
  • Reaction & Termination: The mixture is incubated at 37°C for a set time (e.g., 30 min). The reaction is stopped by adding an organic solvent like acetonitrile, which also precipitates proteins [5].
  • Analysis: The supernatant is analyzed by UPLC-MS/MS to measure the remaining parent drug or the formation of metabolites [1].
  • Data Fitting: The half-maximal inhibitory concentration (IC50) is determined by fitting the data with non-linear regression software (e.g., GraphPad Prism). Further analysis with various substrate and inhibitor concentrations allows for the determination of the inhibition model (competitive, non-competitive) and the inhibition constant (Ki) [5].

References

Poziotinib pharmacokinetics half-life distribution volume

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Parameters of Poziotinib

The table below summarizes the key population pharmacokinetic parameters for this compound and its two primary metabolites, M1 and M2, derived from studies in patients with advanced solid malignancies [1].

Parameter This compound (Parent Drug) Metabolite M1 Metabolite M2
Structural Model Two-compartment model One-compartment model One-compartment model
Absorption (Ka) 1.45 ± 0.23 h⁻¹ - -
Apparent Clearance (CL/F) 34.5 L/h (29.4% CV) - -
Central Volume of Distribution (Vc/F) 185 ± 12.7 L - -
Apparent Peripheral Volume of Distribution (Vp/F) 164 L (53.5% CV) - -
Primary Metabolizing Enzymes CYP3A4 (major route), CYP2D6 (partial route) [2] [3] [4] Formed mainly by CYP3A4 Formed mainly by CYP2D6
Effect of Food Alters absorption rate (increased Tmax in fed state) [1] [5] - -
Influential Covariate Body Weight (on Vc) - -

Key Experimental Protocols in PK Research

Understanding how these parameters are derived is critical. Here are methodologies from key studies.

Study Focus Population PK Model Development [1] Cocktail Method for CYP Inhibition/Induction [4]
Objective Develop a population PK model for this compound and its metabolites. Investigate this compound's potential to inhibit or induce cytochrome P450 (CYP) enzymes.
Subjects 72 patients from phase I studies. Sprague-Dawley rats (in vivo) and Rat Liver Microsomes (RLMs, in vitro).
Dosing Oral tablets (0.5-32 mg) on intermittent (14-day on/7-day off) or continuous schedules. In vivo: Co-administration of this compound with a cocktail of CYP probe substrates. In vitro: Incubation of this compound with RLMs and NADPH.
Sample Collection Serial blood samples collected over 24-48 hours after dosing on Day 1 and Day 14. Serial blood samples collected from rats after probe substrate administration.
Analytical Method Nonlinear mixed-effect modeling (NONMEM). UPLC-MS/MS to quantify probe substrates and their metabolites in plasma and microsomes.
Key Measurements Estimation of population mean PK parameters, inter-individual variability, and covariate effects (e.g., body weight, food). Calculation of half-maximal inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), and comparison of pharmacokinetic parameters of probes with/without this compound.

Metabolism and Drug-Drug Interactions (DDIs)

This compound is metabolized primarily in the liver, generating multiple metabolites, with M1 (dihydroxylation) and M2 (demethylation) being the most significant [2] [4]. The formation of M1 is primarily mediated by CYP3A4, while CYP2D6 plays a key role in forming M2 [2] [3] [4]. This profile makes this compound susceptible to interactions with drugs that modulate these enzymes.

The following diagram illustrates the primary metabolic pathways and potential interactions.

G This compound This compound M1 Metabolite M1 This compound->M1 Primary Path M2 Metabolite M2 This compound->M2 Secondary Path CYP3A4 CYP3A4 CYP3A4->this compound Metabolizes CYP2D6 CYP2D6 CYP2D6->this compound Metabolizes Inhibitors Inhibitors Inhibitors->CYP3A4 Inhibit Inhibitors->CYP2D6 Inhibit Inducers Inducers Inducers->CYP3A4 Induce Inducers->CYP2D6 Induce

This compound metabolism and key CYP enzyme interactions.

  • Clinically Observed DDIs: Pre-treatment with dacomitinib (a CYP2D6 inhibitor) in rats significantly increased this compound's AUC and decreased its clearance, indicating a potential for increased exposure and toxicity risk in humans [2]. Similarly, natural compounds like Schisandrin A and B (found in traditional Chinese medicine) inhibited this compound metabolism in vitro and in rat models, increasing systemic exposure [3].
  • This compound as a perpetrator of DDIs: In vitro and rat studies show that this compound itself can inhibit CYP2B1/2C11 and induce CYP1A2/2E1, suggesting potential interactions with drugs metabolized by these enzymes [4].

Key Clinical and Research Implications

  • Dosing Schedule: The maximum tolerated dose (MTD) differs based on the schedule: 24 mg/day for an intermittent schedule (14 days on/7 days off) and 18 mg/day for continuous dosing [5] [6].
  • Administration: Food intake affects the absorption rate of this compound, which should be considered for consistent dosing in clinical practice [1] [5].
  • Toxicity Management: The most common treatment-emergent adverse events are diarrhea, rash, stomatitis, pruritus, and anorexia [5] [6]. The irreversible ErbB family blockade contributes to its efficacy and toxicity profile.

References

Comprehensive Technical Analysis of HER2 Exon 20 Insertion Mutations: Structure, Mechanisms, and Therapeutic Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Prevalence

HER2 (ERBB2) exon 20 insertion mutations represent a significant oncogenic driver in non-small cell lung cancer (NSCLC), characterized by distinct structural features and therapeutic challenges. These mutations occur in approximately 2-4% of all NSCLC cases, with exon 20 insertions accounting for approximately 90% of all HER2 mutations in lung cancer [1] [2] [3]. The most common HER2 exon 20 insertion is the p.Y772_A775dup (YVMA duplication) variant, found in nearly 47.7% of HER2-mutant cases, followed by G778_P780dup at approximately 11.6% [4]. Unlike other HER2 alterations in cancer, NSCLC predominantly features activating mutations rather than amplifications, creating unique therapeutic challenges and opportunities for drug development. Epidemiologically, these mutations demonstrate similar patterns to other oncogenic drivers in lung adenocarcinoma, with enrichment in never-smokers and specific demographic populations [2] [3].

The clinical significance of HER2 exon 20 insertion mutations has been increasingly recognized, with studies demonstrating their association with poor prognosis and resistance to conventional therapies. Recent research has revealed that patients with HER2 exon 20 mutations demonstrate poorer overall survival outcomes compared to those with non-exon 20 HER2 mutations, highlighting the aggressive nature of this molecular subtype [5] [6]. Understanding the structural basis of these mutations provides critical insights for developing effective targeted therapies and overcoming treatment resistance.

Structural Mechanisms and Molecular Consequences

Molecular Characterization of HER2 Exon 20 Insertions

HER2 exon 20 insertion mutations are in-frame insertions or duplications typically ranging from 3 to 21 base pairs corresponding to 1 to 7 additional amino acids positioned within the tyrosine kinase domain of the HER2 receptor [2]. These mutations cluster between amino acid positions 772 and 780 in the αC-β4 loop region, which plays a critical role in regulating kinase activity [4]. The majority (approximately 92%) of these mutations are in-frame indel mutations that maintain the reading frame while introducing structural alterations that profoundly affect kinase function [5] [6]. This region corresponds structurally to the area between the αC-helix and the β4-sheet, a crucial regulatory segment that controls the transition between active and inactive kinase conformations [4].

The kinase domain of HER2 maintains the characteristic bilobate structure common to protein kinases, with exon 20 mutations located strategically to influence the conformational equilibrium. Molecular dynamics simulations have revealed that these insertions restrict the kinase conformation primarily to the active state through several mechanisms: by altering the conformational landscape of the HER2 kinase, increasing the rigidity of the αC-β4 loop, and reducing the transitional energy required to maintain active state configurations [7] [4]. This results in ligand-independent activation of the receptor, driving oncogenic signaling without the need for dimerization stimuli that typically activate wild-type HER2.

Structural Impact on Kinase Dynamics and Activation

The following diagram illustrates the conformational changes induced by HER2 exon 20 insertions and their impact on kinase activation:

G WT Wild-Type HER2 Inactive Inactive State (DFG-in, αC-out) WT->Inactive Predominant Active Active State (DFG-in, αC-in) Inactive->Active Transition Requires Activation Stimulus Downstream Sustained Downstream Signaling Active->Downstream Transient Mutant HER2 Ex20Ins Mutant AConst Constitutively Active (Restricted Conformation) Mutant->AConst Locked AConst->Downstream Sustains

Structural impact of HER2 exon 20 insertions on kinase conformation and activation.

The structural consequences of HER2 exon 20 insertions fundamentally differ from classical EGFR mutations (L858R, exon 19 deletions) in their mechanism of kinase activation. While classical EGFR mutations primarily destabilize the inactive state, HER2 exon 20 insertions actively constrain the kinase in active conformation through steric and energetic mechanisms [2] [4]. Molecular dynamics simulations demonstrate that the insertion length and specific residues at positions 776 and 778 critically influence the conformational sampling of the kinase domain, with longer insertions typically imposing greater restriction on conformational flexibility [4]. This restricted conformational landscape results in sustained kinase activity without the requirement for normal regulatory inputs, effectively converting HER2 into an autonomous oncogenic driver.

The allosteric networks governing kinase activation are profoundly altered by exon 20 insertions. Key structural elements affected include:

  • αC-helix position: Stabilized in "in" position, facilitating ATP binding
  • Activation loop: Maintained in open, accessible conformation
  • Catalytic spine: Properly assembled without regulatory constraints
  • DFG motif: Fixed in "in" orientation, enabling catalytic activity

This structural understanding provides the foundation for explaining the differential sensitivity of various HER2 exon 20 insertion variants to targeted therapies and guides the development of mutation-specific therapeutic approaches.

Therapeutic Implications and Mutation-Specific Responses

Current Therapeutic Landscape and Mutation-Specific Efficacy

The structural insights into HER2 exon 20 insertion mutations have direct implications for therapeutic development, explaining both the historical resistance to conventional HER2-targeted therapies and the variable efficacy of newer agents across different mutation variants. The following table summarizes key therapeutic agents and their documented efficacy against HER2 exon 20 insertion mutations:

Therapeutic Agent Mechanism of Action Reported Efficacy in HER2 Ex20Ins Structural Considerations
Trastuzumab Deruxtecan (T-DXd) HER2-targeting antibody-drug conjugate ORR: 55%; mPFS: 8.2 months; mOS: 17.8 months [1] [8] Bypasses kinase conformation through ADC mechanism
Poziotinib Irreversible pan-HER tyrosine kinase inhibitor ORR: 27.8%; mPFS: 5.5 months (pre-treated) [8] Greater efficacy in specific spatial conformations
Pyrotinib Irreversible HER2 TKI Clinical responses in G778_P780dup variants [4] Sensitivity depends on αC-β4 loop length
Afatinib Irreversible ERBB family blocker Limited activity; case-specific responses [8] Restricted by steric hindrance in binding pocket
Mobocertinib EGFR/HER2 TKI Preclinical activity; clinical trials ongoing [1] [8] May have differential activity based on insertion location

The structural classification of HER2 exon 20 insertion mutations provides a framework for understanding variable treatment responses. Research has demonstrated that the specific location and length of the insertion profoundly influence drug sensitivity, with mutations like G778_P780dup showing enhanced response to TKIs including afatinib, dacomitinib, pyrotinib, and this compound compared to the more common Y772_A775dup variant [4]. This differential sensitivity stems from variations in the conformational flexibility imposed by different insertion sequences, which in turn affect the accessibility and geometry of the drug-binding pocket.

Structural Basis for Therapeutic Resistance and Sensitivity

The therapeutic resistance historically observed with conventional HER2-targeted therapies in NSCLC has a clear structural basis. The active-state conformation stabilized by exon 20 insertions creates a steric hindrance that prevents effective binding of many tyrosine kinase inhibitors designed to target the wild-type or classically mutated HER2/EGFR kinases [2] [4]. This resistance mechanism parallels that observed in EGFR exon 20 insertion mutations, where the structural changes reduce the therapeutic window for ATP-competitive inhibitors [2]. Molecular docking studies reveal that the αC-β4 loop extension in HER2 exon 20 insertion mutants physically obstructs the drug-binding pocket, creating a narrower entrance that excludes larger inhibitor molecules while still permitting ATP access [4].

The recent success of antibody-drug conjugates (ADCs) like trastuzumab deruxtecan in treating HER2-mutant NSCLC can be attributed to their ability to bypass the kinase conformation issue entirely. By targeting the extracellular domain of HER2 and delivering a cytotoxic payload directly to cancer cells, ADCs circumvent the challenges posed by the altered intracellular kinase domain [8] [3]. This approach has demonstrated remarkable efficacy, with the DESTINY-Lung01 trial reporting a 55% objective response rate in heavily pretreated HER2-mutant NSCLC patients, leading to FDA approval in 2022 [8]. The clinical success of ADCs underscores the importance of understanding mutation-specific structural biology when developing therapeutic strategies.

Experimental and Methodological Approaches

Molecular Dynamics and Computational Methods

The investigation of HER2 exon 20 insertion mutations has relied heavily on advanced computational approaches, particularly molecular dynamics (MD) simulations, to elucidate the structural mechanisms underlying kinase activation and therapeutic resistance. These methods have proven essential because traditional structural biology techniques like crystallography capture static snapshots that cannot adequately represent the conformational dynamics central to the pathogenicity of these mutations. Representative MD protocols include:

  • System Preparation: Initial structures of HER2 kinase domain with specific exon 20 insertions are modeled based on wild-type coordinates (PDB IDs). Mutations are introduced, and systems are solvated in explicit water boxes with physiological ion concentrations.

  • Simulation Parameters: Production simulations typically run for 100-500 nanoseconds using packages like AMBER, GROMACS, or NAMD with force fields (CHARMM36, AMBER ff19SB) optimized for protein dynamics.

  • Enhanced Sampling Techniques: Methods like bias exchange meta-dynamics (BE-MetaD) enable comprehensive sampling of conformational states and free energy landscapes, revealing transitions between active and inactive states [7].

  • Analysis Methods: Trajectories are analyzed for root-mean-square deviation (RMSD), radius of gyration, residue interaction networks, and principal component analysis to identify dominant conformational states and allosteric pathways.

These simulations have revealed that HER2 exon 20 insertions restrict the conformational sampling of the kinase domain, reducing the flexibility of the αC-β4 loop and stabilizing the active state through altered free energy landscapes [7] [4]. The computational findings directly correlate with experimental observations of constitutive activation and provide a thermodynamic framework for understanding mutation-specific behaviors.

Experimental Validation and Clinical Testing Approaches

Functional validation of computational predictions requires integrated experimental approaches using both in vitro and in vivo models. Key methodological frameworks include:

  • Ba/F3 Cell Proliferation Assays: Engineered Ba/F3 cell lines expressing specific HER2 exon 20 insertion variants provide robust models for assessing transformation potential and drug sensitivity. These IL-3-dependent cells undergo cytokine-independent proliferation when expressing oncogenic HER2 mutants, enabling quantitative assessment of oncogenicity and inhibitor sensitivity [7].

  • Next-Generation Sequencing (NGS) Protocols: Clinical detection of HER2 exon 20 mutations utilizes comprehensive NGS panels targeting 425+ cancer-related genes. Testing can be performed on tissue samples, blood (cfDNA), cerebrospinal fluid, or pleural effusion samples, with validation of variant oncogenicity through parallel functional studies [5] [6].

  • Structural Biology Techniques: While challenging for conformational dynamic systems, X-ray crystallography of stabilized kinase domains and cryo-EM approaches provide critical structural constraints for computational models and reveal atomic-level details of drug-binding interactions.

The integration of these experimental approaches with clinical observations has enabled the development of structure-function classification systems that correlate specific mutation locations with drug sensitivity patterns. This framework provides a rational basis for therapeutic selection and ongoing drug development efforts targeting HER2 exon 20 insertion mutations in NSCLC.

Knowledge Gaps and Future Research Directions

Despite significant advances in understanding HER2 exon 20 insertion mutations, several critical knowledge gaps remain. The structural heterogeneity of these mutations presents challenges for classifying and predicting drug responses, particularly for rare variants where clinical data are limited. Additionally, the mechanisms underlying differential drug sensitivity among various exon 20 insertion subtypes are not fully elucidated at the atomic level. Further research is needed to understand resistance mechanisms to next-generation HER2-targeted therapies, including both on-target and bypass signaling pathways.

Future research priorities should include:

  • Comprehensive structural characterization of diverse HER2 exon 20 insertion variants using integrated computational and experimental approaches
  • High-throughput drug screening across mutation variants to establish structure-activity relationships
  • Development of mutant-specific inhibitors that exploit unique structural features of exon 20 insertions
  • Investigation of combination therapies to overcome resistance and enhance therapeutic efficacy
  • Prospective clinical trials stratifying patients by specific insertion variants to validate structure-based response predictions

References

EGFR exon 20 insertion mutations near-loop vs far-loop

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Characteristics and Impact

EGFR exon 20 encodes a critical loop region adjacent to the αC-helix within the kinase domain. Insertions in this area cause structural shifts that reduce the size of the drug-binding pocket and create steric hindrance, conferring inherent resistance to earlier generations of EGFR TKIs [1]. The key differentiator between near-loop and far-loop insertions lies in their distinct structural dynamics, as revealed by molecular dynamics simulations [2].

  • Near-loop insertions demonstrate enhanced flexibility, sampling multiple intermediate states that facilitate the adoption of conformations amenable to TKI binding [2].
  • Far-loop insertions exhibit a more rigid structure, which stabilizes the active kinase state but creates a higher energy barrier, making it more difficult for many TKIs to effectively bind [2].

Experimental Insights into Drug Sensitivity

Preclinical and clinical data consistently show that the location of the insertion significantly influences response to various EGFR TKIs. The following table summarizes the differential drug sensitivities based on data from in vitro studies and clinical trials [2] [3].

Therapeutic Agent Reported Efficacy (Near-loop vs. Far-loop) Key Findings & Context
Poziotinib Superior in Near-loop Clinical (ZENITH20): Near-loop: Mean tumor reduction -25.9%, mPFS 11.1 mos. Far-loop: -9.8%, mPFS 3.5 mos [2].
Mobocertinib Similar / Slightly better in Far-loop Preclinical (in vitro): Trend toward greater sensitivity in far-loop. Clinical (EXCLAIM): Similar tumor reduction and PFS in both groups [2].
Afatinib Superior in Near-loop Preclinical (in vitro): Demonstrated higher potency against near-loop insertions [2].
Zipalertinib Superior in Near-loop Preclinical (in vitro): More potent inhibition of near-loop insertions [2].
Osimertinib Superior in Near-loop Clinical (LC-SCRUM-Asia): mPFS of 5.6 months in near-loop vs. 2.0 months in far-loop [3].
Furmonertinib Active in Near-loop (Case Report) Clinical (Case Report): A patient with near-loop P772_H773insGNP achieved a PFS of 10.5 months [4].

Clinical Workflow for Mutation Analysis and Therapeutic Stratification

The recognition that insertion location affects TKI sensitivity is transforming the clinical approach to EGFR exon 20-mutated NSCLC. The following diagram illustrates a modern, location-aware workflow for managing these patients, from detection to treatment selection.

Start NSCLC Patient NGS NGS Testing (Identifies specific exon 20ins variant) Start->NGS Classify Variant Classification NGS->Classify NearLoop Near-loop Insertion Classify->NearLoop FarLoop Far-loop Insertion Classify->FarLoop TKI Consider TKI options (e.g., this compound) NearLoop->TKI  May have superior response Amivantamab Amivantamab-based Regimen FarLoop->Amivantamab  Mobocertinib activity  was similar

Figure: A location-informed clinical decision pathway for NSCLC patients with EGFR exon 20 insertion (ex20ins) mutations. Next-Generation Sequencing (NGS) is critical for identifying the specific insertion variant and its location, which then guides the choice of targeted therapy [2] [1] [5].

Key Experimental Protocols

For researchers, understanding the methodologies behind these findings is essential. Here are summaries of key experimental approaches from the cited literature.

Protocol: In Vitro TKI Sensitivity Profiling
  • Objective: To screen a panel of EGFR exon 20 insertion mutations against various TKIs to determine half-maximal inhibitory concentration (IC₅₀) values [2].
  • Methodology:
    • Cell Line Generation: Generate Ba/F3 cell lines expressing a defined set of near-loop and far-loop exon 20 insertion mutations.
    • Drug Treatment: Treat cells with a serial dilution of the TKIs of interest (e.g., mobocertinib, this compound, afatinib, zipalertinib).
    • Viability Assay: Measure cell viability after a defined period (e.g., 72 hours) using a standard assay (e.g., CellTiter-Glo).
    • Data Analysis: Calculate IC₅₀ values for each mutation-TKI pair. Use statistical correlation (e.g., Pearson correlation) to assess the relationship between insertion location and drug sensitivity [2].
Protocol: Molecular Dynamics (MD) Simulations
  • Objective: To elucidate the conformational free energy landscapes and flexibility of the EGFR kinase domain harboring near-loop vs. far-loop insertions [2].
  • Methodology:
    • System Setup: Construct atomic models of the EGFR kinase domain for wild-type, representative near-loop (e.g., S768dupSVD), and far-loop (e.g., H773insNPH) mutants.
    • Simulation Run: Perform long-time scale MD simulations using a method like Bias Exchange Meta-dynamics (BE-MetaD) to efficiently sample different conformational states.
    • Free Energy Calculation: Calculate the conformational free energy landscape as a function of key reaction coordinates (e.g., related to the DFG motif and αC-helix position).
    • Analysis: Identify and characterize the stable conformational states (active, inactive, intermediates) and compare the transitional energy barriers between states for different mutants [2].
Protocol: Clinical Trial Analysis (ZENITH20 Cohort 1)
  • Objective: To evaluate the clinical efficacy of this compound and the impact of insertion location in patients with EGFR exon 20 insertion-positive NSCLC [2].
  • Methodology:
    • Study Design: Phase 2, open-label, multi-center trial (NCT03318939).
    • Participants: 115 patients with EGFR exon 20 insertion NSCLC.
    • Intervention: Oral this compound at a specified dose.
    • Endpoints:
      • Primary: Objective Response Rate (ORR) as assessed by Independent Review Committee.
      • Exploratory: Analysis of ORR, mean tumor size reduction, and Progression-Free Survival (PFS) stratified by insertion location (near-loop vs. far-loop).
    • Statistical Analysis: Use appropriate tests (e.g., t-test for tumor reduction, log-rank for PFS) to compare outcomes between the two groups [2].

The structural and functional distinction between near-loop and far-loop EGFR exon 20 insertions is a cornerstone of modern NSCLC precision oncology. This framework empowers more accurate prediction of TKI efficacy and underscores the necessity of comprehensive genomic testing, such as Next-Generation Sequencing (NGS), to guide optimal therapeutic decisions [2] [1] [5].

References

Poziotinib combination therapy chemotherapy 5-fluorouracil

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for Poziotinib and 5-FU Combination Therapy

The combination of this compound, a pan-HER tyrosine kinase inhibitor, with the chemotherapeutic agent 5-FU is grounded in a strong multi-targeted rationale aimed at enhancing antitumor efficacy and overcoming drug resistance.

Rationale Key Findings Relevant Cancer Models
Synergistic Antitumor Effect This compound combined with 5-FU or other chemotherapies showed more effective tumor growth inhibition than either agent alone [1]. Gastric cancer xenograft models [1].
Overcoming Multidrug Resistance (MDR) This compound inhibits ABCB1 and ABCG2 efflux transporters [2]. This increases intracellular accumulation of chemotherapeutic substrates, reversing a key resistance mechanism. Multidrug-resistant colon cancer cell lines [2].
Dual Inhibition of Pro-Survival Pathways This compound blocks phosphorylation of EGFR, HER2, and key downstream signals (STAT3, AKT, ERK) [1], while 5-FU induces DNA damage and cell death. HER2-amplified gastric cancer cells [1].

This compound Monotherapy: Key Experimental Data

Understanding the properties of this compound alone is a prerequisite for designing combination studies. The table below summarizes quantitative data from the search results.

Parameter Experimental Data Context / Assay

| IC50 (Enzyme Assay) | HER1 (EGFR): 3.2 nM HER2: 5.3 nM HER4: 23.5 nM [1] | Cell-free assay with recombinant proteins [1]. | | IC50 (Cell Proliferation) | A431 (EGFR-ovexpressing): 0.4 - 0.9 nM [1] SKBR3 (HER2-ovexpressing): 0.3 - 1.0 nM [1] NCI-H1975 (EGFR T790M/L858R): 2.7 - 5.7 nM [1] | 72-hour cell viability assay (MTS/SRB) [1]. | | In Vivo Efficacy (Monotherapy) | 0.5 mg/kg (oral, daily) significantly inhibited tumor growth in various xenograft models [1]. | N87 gastric cancer xenografts in mice [1]. | | Clinical Dose (Monotherapy) | 12 mg to 16 mg, orally, once daily in 28-day cycles [3]. | Phase II trials in recurrent/metastatic head and neck cancer [3]. | | Brain Penetrability | Successfully ablated HER2+ breast cancer brain metastases in a preclinical model after two weeks of treatment [4]. | Patient-derived HER2+ breast cancer brain metastasis model in mice [4]. | | CYP Inhibition (DDI Risk) | Inhibits CYP2C11 (analog of human CYP2C9) and CYP2B1 in rats. May induce CYP1A2 and CYP2E1 [5]. | In vitro and in vivo studies in rat liver microsomes [5]. |

Proposed Workflow for Preclinical Combination Studies

Based on the gathered information, the following diagram outlines a logical workflow for evaluating the this compound and 5-FU combination in a preclinical setting.

G cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase Start Project Start: Define Study Objectives (e.g., Synergy, Reversal of Resistance) Step1 Cell Line Selection & Culture (Appropriate cancer models) Start->Step1 Step2 Single-Agent Dose-Response Curves (Establish IC50 values) Step1->Step2 Step3 Combination Treatment (e.g., Matrix Assay) Step2->Step3 Step4 Synergy Analysis (e.g., Chou-Talalay Method) Step3->Step4 Step5 Mechanistic Studies (Apoptosis, Cell Cycle, Pathway Inhibition, Transporter Inhibition) Step4->Step5 Step6 Animal Model Establishment (e.g., Cell-line derived xenograft) Step5->Step6 Step7 Treatment Group Randomization: - Vehicle Control - this compound alone - 5-FU alone - Combination Step6->Step7 Step8 Dosing & Monitoring (Define schedule, monitor tumor volume/weight) Step7->Step8 Step9 Termination & Analysis (Tumor weighing, IHC, PK/PD) Step8->Step9 End Data Integration & Protocol Design for Further Development Step9->End

Critical Considerations for Protocol Development

When designing experiments based on the above workflow, pay close attention to the following aspects derived from the search results:

  • Mechanistic Endpoints: Beyond viability, assess apoptosis induction (e.g., cleaved caspase-3/9, PARP) [1], cell cycle arrest (e.g., G1 phase) [1], and inhibition of downstream signaling (pAKT, pERK) [4] [1].
  • Resistance Studies: Specifically evaluate the combination's effect on ABCG2 transporter protein expression, as this compound has been shown to downregulate it at concentrations of 0.6 μM [2].
  • Drug-Drug Interactions (DDI): Be cautious of potential interactions. This compound is metabolized by CYP3A4 and CYP2D6 [5] and can inhibit CYP2C9 and CYP2C19 [5], which may influence the metabolism of co-administered drugs.

Research Gaps and Future Directions

The current evidence provides a solid foundation, but several gaps need to be addressed to formalize a robust application protocol:

  • Lack of Specific Combination Data: The search results confirm this compound's synergy with chemotherapy, including 5-FU, in general terms [1], but lack detailed protocols, exact molar ratios for synergy, or specific in vivo dosing schedules for the combination with 5-FU.
  • Need for Biomarker Identification: Research is needed to identify robust biomarkers that predict response to the combination therapy, such as specific HER family mutation status or levels of ABC transporter expression [6] [7] [2].

I hope this structured compilation of available evidence provides a valuable starting point for your research. Should you require further investigation into specific mechanistic pathways or related combination therapies, please feel free to ask.

References

Application Notes: Poziotinib for HER2+ Breast Cancer Brain Metastasis

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Clinical Challenge Brain metastasis occurs in approximately 50% of all women with metastatic HER2+ breast cancer and is associated with a poor prognosis [1] [2]. A significant challenge in treatment is the blood-brain barrier (BBB), which limits the brain penetrability of many effective HER2-targeted therapies, such as trastuzumab and even some small-molecule inhibitors [1] [3]. Furthermore, the brain microenvironment expresses high levels of Neuregulin-1 (NRG1), an ErbB3/ErbB4 ligand that can activate pro-survival signaling pathways and confer resistance to certain therapies, underscoring the need for more effective, brain-penetrant drugs [1].

2. Poziotinib's Proposed Mechanism of Action this compound is an irreversible, brain-penetrant pan-ErbB inhibitor that targets all ErbB receptors (ErbB1-4) [1] [4]. Its key proposed advantages are:

  • Overcoming NRG1-Mediated Resistance: Unlike the reversible inhibitor lapatinib, this compound effectively induces apoptosis and reduces cell viability even in the presence of high NRG1 levels in the brain [1].
  • Blocking Key Survival Pathways: It potently inhibits the NRG1-driven ErbB3-PI3K-AKT signaling axis. This blockade prevents the phosphorylation of the pro-apoptotic protein BAD at serine 136, thereby promoting the intrinsic apoptosis pathway in cancer cells [1].
  • Excellent Brain Penetrability: The drug achieves high concentrations in the brain, maintaining a therapeutic level long enough to be effective [3].

3. Key Preclinical Findings The following table summarizes the quantitative efficacy data from the recent preclinical study:

Table 1: Summary of Key Preclinical Efficacy Findings for this compound in HER2+ BCBM Mouse Models

Cell Model Model Description Treatment Regimen Key In Vivo Result Citation
BCBM94 Patient-derived HER2+ BCBM cell line This compound for 2 weeks Successful ablation of HER2+ brain tumors [1]
BT474 HER2+ breast cancer cell line This compound for 2 weeks Successful ablation of HER2+ brain tumors [1]
BCBM94 & BT474 Multiple HER2+ models High-throughput screen of 8,500 drugs This compound identified as highly potent in reducing cell viability in the presence of NRG1 [1] [3]

Detailed Experimental Protocols

1. In Vitro Clonogenic Assay This protocol assesses the long-term reproductive cell viability after drug treatment [1].

  • Cell Seeding: Plate HER2+ BCBM cells (e.g., BCBM94) at a density of 20,000 cells/well in 6-well plates.
  • Culture Conditions: Use DMEM/F-12 Ham's medium supplemented with 10% FBS.
  • Treatment Groups:
    • A) DMSO (vehicle control)
    • B) recombinant human NRG1 (rhNRG1) at 5 ng/mL
    • C) Lapatinib at 250 nM
    • D) rhNRG1 (5 ng/mL) + Lapatinib (250 nM)
  • Assay Duration and Maintenance: Culture cells for 14 days. Replace the culture media with freshly added treatment compounds every 72 hours.
  • Staining and Analysis:
    • Wash cells with 1x PBS.
    • Fix and stain with a solution of 6.0% glutaraldehyde and 0.5% crystal violet (w/v) in ddH₂O for 30 minutes.
    • Wash with distilled water and dry plates.
    • Image colonies at 5x magnification. Analyze using ImageJ software: convert to 16-bit grayscale, apply uniform thresholding and binary watershed, and count colonies with the "Analyze particles" tool.
    • Normalize colony counts to the vehicle control (DMSO), which is set to 100%.

2. siRNA-Mediated Gene Silencing of ErbB3 This protocol is used to validate the specific role of ErbB3 in the survival signaling pathway [1].

  • siRNA: Use ErbB3 siRNA at a concentration of 20 nM (e.g., Ambion, Cat. AM16708). A non-coding siRNA should be used as a negative control.
  • Transfection Reagent: Use siLentFect lipid reagent (BioRad, Cat. 1703360) according to the manufacturer's protocol.
  • Application: Following successful ErbB3 knockdown, cells can be treated with NRG1 and/or inhibitors (e.g., lapatinib, this compound) to assay for apoptosis markers like BAD phosphorylation, confirming the dependency on the ErbB3 pathway.

3. In Vivo Efficacy Study in Mouse Model This protocol outlines the evaluation of this compound's ability to treat established brain metastases [1].

  • Animal Model: Use immunocompromised mice.
  • Brain Metastasis Model Generation:
    • Inject HER2+ BCBM cells (e.g., BCBM94 or BT474) via intracardiac (hematogenic) xenografting to establish brain metastases.
  • Treatment:
    • Drug: Administer This compound.
    • Duration: Treat mice for two weeks.
  • Endpoint Analysis: Assess brain tumor burden after the treatment period. The cited study reported successful ablation of HER2+ brain tumors.

Signaling Pathways and Experimental Workflow

The diagrams below, generated using Graphviz DOT language, illustrate the core mechanisms and experimental flow described in the research.

NRG1-Induced Resistance & this compound Mechanism

G Mechanism of NRG1 Resistance and this compound Action NRG1 NRG1 (Brain) ErbB3 ErbB3 Receptor NRG1->ErbB3 Binds Dimer ErbB2-ErbB3 Dimerization ErbB3->Dimer PI3K_AKT PI3K/AKT Pathway Activation Dimer->PI3K_AKT Activates Apoptosis Induced Apoptosis Dimer->Apoptosis Leads to pBAD pBAD (Ser136) Inhibition of Apoptosis PI3K_AKT->pBAD Phosphorylates CellSurvival Cancer Cell Survival pBAD->CellSurvival Lapatinib Lapatinib (Reversible Inhibitor) Lapatinib_Block Blocked by NRG1 Lapatinib->Lapatinib_Block Lapatinib_Block->Dimer Prevents This compound This compound (Irreversible Pan-ErbB Inhibitor) This compound->Dimer Irreversibly Inhibits

Experimental Workflow for Drug Validation

G Experimental Workflow for BCBM Drug Validation Model Establish Patient-Derived BCBM Model (BCBM94) InVitro1 In Vitro: Lapatinib + NRG1 (Confirms Resistance) Model->InVitro1 InVitro2 In Vitro: High-Throughput RTKi Screen (8,500 drugs) InVitro1->InVitro2 Identify Identify this compound InVitro2->Identify InVivo In Vivo: 2-week this compound Treatment in Mouse Model Identify->InVivo Result Ablation of Brain Tumors InVivo->Result

Discussion for Researchers

The preclinical data for this compound is compelling, showing a significant advantage over other tyrosine kinase inhibitors like lapatinib, particularly in its ability to overcome the resistance conferred by the brain microenvironment [1]. Its excellent brain penetrability addresses a critical failure point of many existing therapies [3].

It is important to note that while this research is promising, the clinical trial referenced (NCT02659514), which studied this compound in HER2-positive metastatic breast cancer, has been completed [5]. Its findings, combined with this new preclinical data on brain metastasis, will be crucial for designing future clinical trials specifically focused on patients with active brain metastases.

References

ZENITH20 Trial Cohort Design and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The ZENITH20 trial was a global, multicenter, multi-cohort, open-label Phase II study. Its primary objective was to evaluate the efficacy and safety of poziotinib in patients with advanced or metastatic NSCLC harboring EGFR or HER2 exon 20 insertion mutations [1]. The primary endpoint for all cohorts was the Objective Response Rate (ORR) as assessed by an independent review committee using RECIST v1.1 guidelines.

The table below outlines the design of the key cohorts for which results are available.

Cohort Patient Population Prior Lines of Therapy This compound Dosing Primary End Point (ORR)
Cohort 1 [2] [3] EGFR exon 20 insertion NSCLC Previously treated 16 mg once daily [3] 14.8% (95% CI: 8.9-22.6) [2]
Cohort 2 [1] HER2 exon 20 insertion NSCLC Previously treated (median: 2 lines) 16 mg once daily 27.8% (95% CI: 18.9-38.2) [1]
Cohort 4 [4] HER2 exon 20 insertion NSCLC Treatment-naive 16 mg once daily or 8 mg twice daily 39% (95% CI: 28-50) [4]

Efficacy and Safety Outcomes

The efficacy and safety profiles of this compound varied across the different cohorts and mutation types.

Efficacy and Safety by Cohort and Mutation

Cohort / Analysis Key Efficacy Findings Common Grade ≥3 Treatment-Related Adverse Events

| Cohort 2 (HER2, pretreated) [1] | - ORR: 27.8%

  • Disease Control Rate (DCR): 70.0%
  • Median Progression-Free Survival (mPFS): 5.5 months
  • Median Duration of Response (mDoR): 5.1 months | - Rash (48.9%)
  • Diarrhea (25.6%)
  • Stomatitis (24.4%) | | Cohort 4 (HER2, treatment-naive) [4] | - ORR: 39%
  • DCR: 73%
  • mPFS: 5.6 months
  • mDoR: 5.7 months | - Rash (45% QD, 39% BID)
  • Stomatitis (21% QD, 15% BID)
  • Diarrhea (15% QD, 21% BID) | | Cohort 1 (EGFR, pretreated) [2] [3] | - ORR: 14.8%
  • DCR: 68.7%
  • mPFS: 4.2 months
  • mDoR: 7.4 months | - Rash (28%)
  • Diarrhea (25%)
  • Stomatitis (9%) |

Impact of Insertion Location on Efficacy (Exploratory Analysis) An important exploratory analysis from Cohort 1 and preclinical work investigated how the specific location of the EGFR exon 20 insertion impacts this compound sensitivity [2]. Insertions were classified as:

  • Near-loop (A767-P772)
  • Far-loop (H773-R776)

This compound demonstrated superior efficacy in patients with near-loop insertions compared to those with far-loop insertions [2]. In contrast, the TKI mobocertinib showed similar activity across both groups [2].

Mutation Location Therapy Tumor Size Reduction Median PFS
Near-loop This compound -25.9% 11.1 months
Far-loop This compound -9.8% 3.5 months
Near-loop Mobocertinib -38.5% 12.0 months
Far-loop Mobocertinib -34.1% 13.0 months

Experimental Workflow and Mechanism of Action

The following diagram illustrates the experimental workflow and key biological concepts investigated in the ZENITH20 trial and associated research.

Start Patient Population Screening A Advanced/Metastatic NSCLC Start->A B Genetic Profiling A->B C Mutation Identification B->C D EGFR exon 20 ins C->D E HER2 exon 20 ins C->E F Cohort Assignment & Dosing D->F E->F G Efficacy & Safety Assessment F->G H Exploratory Analysis: Insertion Location G->H

This compound is an irreversible pan-ErbB inhibitor that targets EGFR (HER1), HER2, and HER4 [1]. Its mechanism is particularly relevant for exon 20 insertion mutations, which typically confer resistance to earlier generations of EGFR TKIs. Preclinical studies indicated that this compound could overcome this resistance, leading to its evaluation in the ZENITH20 trial [1] [2].

Research Protocol Outline

For scientists aiming to design studies based on the ZENITH20 findings, here is a summary of the core protocol elements.

1. Study Objectives

  • Primary Objective: To assess the ORR of this compound as determined by independent review.
  • Secondary Objectives: To evaluate DCR, DoR, PFS, and safety/tolerability.

2. Key Patient Selection Criteria

  • Inclusion: Aged ≥18 years with histologically confirmed, locally advanced or metastatic NSCLC; documented EGFR or HER2 exon 20 insertion mutation; measurable disease per RECIST v1.1.
  • Specific Cohorts: Defined by prior therapy (e.g., treatment-naive or previously treated).
  • Brain Metastases: Allowed if the patient was clinically stable and off high-dose corticosteroids/anticonvulsants [1].

3. Study Treatment & Assessments

  • Intervention: Oral this compound in 28-day cycles. Tested regimens included 16 mg once daily and 8 mg twice daily [4].
  • Tumor Assessments: Conducted at baseline, every 8 weeks for the first year, and then every 12 weeks using CT or MRI. Brain MRI was required for patients with known CNS metastases [1].
  • Statistical Analysis: The study was powered to test a null hypothesis ORR of 17% against a target ORR of 30% [1].

Future Research Considerations

  • Mutation Location: The differential efficacy of TKIs based on the precise location of exon 20 insertions (near-loop vs. far-loop) highlights a critical area for personalized medicine. Future trials could stratify patients based on insertion type [2].
  • Dosing Optimization: The exploration of alternative dosing schedules (e.g., 8 mg twice daily in Cohort 4) was aimed at improving the therapeutic window by mitigating toxicities while maintaining efficacy [4].
  • Trial Status: Be aware that the development of this compound in the ZENITH20 trial was discontinued as of January 2024 [5].

References

Poziotinib administration dose reduction management

Author: Smolecule Technical Support Team. Date: February 2026

Poziotinib Dose Modification Protocol

The standard starting dose for this compound in clinical trials is 16 mg taken orally once daily [1] [2]. Given the high frequency of high-grade adverse events, the following protocol is recommended for dose adjustment.

The table below outlines the dose reduction levels and an alternative dosing strategy investigated to improve tolerability.

Dose Level Dosing Schedule Details
Starting Dose 16 mg once daily [1] [2] Standard initial dose.
First Reduction 12 mg once daily A 4 mg reduction from the starting dose [3].
Second Reduction 8 mg once daily A further 4 mg reduction [3].
Alternative Strategy 8 mg twice daily Splitting the total daily dose aims to reduce peak plasma concentrations and improve tolerability [4] [2].

The following workflow diagram illustrates the decision-making process for managing this compound treatment based on the occurrence of adverse events.

Start Start: 16 mg once daily AE Adverse Event (AE) Occurs Start->AE HoldDose Interrupt this compound dosing AE->HoldDose Resolved AE resolves to Grade ≤1 or baseline HoldDose->Resolved Resume Resume treatment Resolved->Resume At previous dose Reduce Reduce dose by one level (e.g., 16mg → 12mg) Resolved->Reduce If warranted SevereAE Severe AE persists or recurs after reduction Reduce->SevereAE SevereAE->HoldDose Consider 8mg BID or intermittent dosing

Clinical Evidence for Dose Adjustment

The need for structured dose management is strongly supported by clinical trial data, which shows high rates of dose modifications and explores alternative scheduling.

  • Toxicity Profile: The most common grade 3 adverse events associated with this compound are rash (59%), mucosal inflammation/stomatitis (18-26%), and diarrhea (14%) [3] [2]. These toxicities frequently necessitate intervention.
  • High Rate of Dose Modifications: Clinical trials report that a majority of patients require dose adjustments:
    • In one phase II study, most patients required one (n=15) or two (n=15) dose reductions [3].
    • In the ZENITH20 trial, 79% of patients on 16 mg once daily required a dose reduction [2].
  • Efficacy of Split Dosing: Cohort 5 of the ZENITH20 trial investigated splitting the 16 mg daily dose into 8 mg twice daily. This approach demonstrated improved tolerability, with fewer patients requiring dose interruptions (68% vs. 90%) or reductions (64% vs. 79%) compared to the once-daily schedule, while maintaining efficacy [4] [2].
  • Intermittent Dosing: Early phase I studies also established an intermittent dosing schedule (e.g., 24 mg once daily for 14 days, followed by 7 days off) as a viable alternative to manage toxicity [5].

Scientific Rationale: Insertion Location and Drug Sensitivity

Emerging evidence suggests that this compound's efficacy is not uniform across all EGFR exon 20 mutations, which is a critical consideration for patient selection in research and development.

Research indicates that EGFR exon 20 insertions (EGFRex20ins) can be structurally classified into near-loop (A767-P772) and far-loop (H773-R776) insertions [6] [7]. This compound demonstrates superior preclinical and clinical activity against near-loop insertions.

Insertion Type Location (Amino Acids) Mean Tumor Size Reduction Median PFS
Near-loop A767 to P772 -25.9% [6] [7] 11.1 months [6] [7]
Far-loop H773 to R776 -9.8% [6] [7] 3.5 months [6] [7]

Molecular dynamics simulations reveal that near-loop insertions create a more flexible kinase domain with lower transitional energy, making it more accessible to this compound. In contrast, far-loop insertions are more rigid, hindering drug binding [6] [7]. This structural insight explains the differential clinical efficacy and underscores the importance of genotyping specific insertion types.

Key Takeaways for Professionals

For researchers and clinicians, the key insights on this compound management are:

  • Proactive Management is Essential: Given the high incidence of high-grade toxicities, protocols should anticipate and proactively manage rash and stomatitis rather than reactively.
  • Consider Alternative Scheduling: The 8 mg twice-daily regimen is a validated strategy to reduce toxicity while preserving drug exposure.
  • Patient Selection is Critical: The location of the EGFR exon 20 insertion is a major determinant of this compound efficacy. Prioritizing treatment for patients with near-loop insertions may lead to better clinical outcomes.

References

Poziotinib in vitro cell line assays Ba/F3 models

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Efficacy in Ba/F3 Models

Ba/F3 cells, engineered to depend on mutant kinase genes for proliferation, are a standard model for preclinically evaluating Tyrosine Kinase Inhibitor (TKI) potency. The core quantitative data from these assays is summarized in the table below.

Table 1: Poziotinib Potency in Ba/F3 Models Expressing EGFR/HER2 Ex20Ins Mutations [1] [2]

Cell Line / Mutation Type Specific Mutation Example This compound EC50 (nM) Comparative Inhibitor (e.g., Afatinib) EC50 (nM) Key Findings
EGFR Ex20Ins (Near-loop) S768dupSVD, A767dupASV < 10 nM Varies by compound Superior inhibition vs. far-loop; location is a key determinant of sensitivity [1].
EGFR Ex20Ins (Far-loop) H773insNPH, H773insAH Higher than near-loop Varies by compound Significantly less sensitive to this compound compared to near-loop mutations [1].
HER2 Ex20Ins A775_G776insYVMA < 10 nM Not specified in sources This compound shows potent activity against major HER2 Ex20Ins mutations [2].
Wild-Type EGFR - < 1 nM - High potency against WT EGFR correlates with target-oriented toxicity (e.g., rash, diarrhea) [2].

The experimental workflow for generating and using these Ba/F3 models follows a standardized protocol, as visualized below.

G Experimental Workflow for Ba/F3 Cell Assays cluster_1 1. Generate Ba/F3 Models cluster_2 2. Cell Proliferation Assay cluster_3 3. Data Analysis A 1. Generate Ba/F3 Models B 2. Cell Proliferation Assay A->B C 3. Data Analysis B->C D Outcome: Dose-Response Curve & EC50 Calculation C->D A1 Transfect Ba/F3 cells with plasmid encoding Ex20Ins mutant A2 Select for IL-3 independent growth (confirms oncogenic transformation) A1->A2 B1 Seed engineered Ba/F3 cells in 96-well plates B2 Treat with this compound (serial dilution) B1->B2 B3 Incubate for 72 hours B2->B3 B4 Measure cell viability (e.g., ATP-based assays) B3->B4 C1 Normalize data: % viability vs. control C2 Fit normalized data to non-linear regression model C1->C2

Detailed Experimental Protocol

This section provides a step-by-step methodology for the key experiments cited in the search results.

1. Generation of Ba/F3 Cell Models Expressing Ex20Ins Mutations

  • Principle: Ba/F3 cells are murine pro-B lymphocytes that require interleukin-3 (IL-3) for growth. Transfection with an oncogenic kinase mutant (e.g., EGFR Ex20Ins) renders them IL-3 independent, creating a clean system for testing kinase-specific inhibitors [1] [2].
  • Materials:
    • Ba/F3 cells (ATCC)
    • Plasmid DNA encoding human EGFR or HER2 with desired exon 20 insertion mutation (generated via site-directed mutagenesis)
    • Transfection reagent (e.g., Lipofectamine)
    • RPMI-1640 culture medium with 10% FBS and 1% Penicillin-Streptomycin
    • Selection medium: RPMI-1640 + 10% FBS, without IL-3
  • Procedure:
    • Culture parental Ba/F3 cells in complete medium supplemented with IL-3.
    • Transfect the cells with the mutant plasmid using standard methods.
    • 48 hours post-transfection, split the cells into selection medium without IL-3.
    • Culture the cells for 2-3 weeks, changing the selection medium every 2-3 days, to select for stably transfected clones that are IL-3 independent.
    • Validate the expression of the mutant protein in the selected polyclonal population via Western blot or Sanger sequencing.

2. Cell Proliferation Assay (Dose-Response)

  • Materials:
    • Engineered Ba/F3 cells (from Step 1)
    • This compound (Selleckchem, Cat. No. S7358): Prepare a 10 mM stock solution in DMSO and store at -20°C.
    • 96-well tissue culture-treated plates
    • Cell Titer-Glo Luminescent Cell Viability Assay (Promega)
    • Microplate reader capable of measuring luminescence
  • Procedure:
    • Harvest the engineered Ba/F3 cells and seed them in 96-well plates at a density of 2,000-5,000 cells per well in 180 µL of selection medium (without IL-3).
    • Prepare a serial dilution of this compound (e.g., from 1000 nM to 0.1 nM in a 1:3 or 1:4 ratio) in culture medium. The final DMSO concentration should be equal and low (e.g., ≤0.1%) across all wells.
    • Add 20 µL of the drug dilutions to the assay plates, creating the desired final concentrations. Include a DMSO-only control (0 nM drug) for 100% viability and a blank control (medium only) for background subtraction. Perform each condition in triplicate.
    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
    • After incubation, equilibrate the plates to room temperature for 30 minutes. Add 100 µL of Cell Titer-Glo reagent to each well.
    • Shake the plates for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
    • Record the luminescence using a plate reader.
  • Data Analysis:
    • Calculate the average luminescence for the blank wells and subtract this value from all other readings.
    • Normalize the data from the drug-treated wells to the average of the DMSO control wells (100% viability).
    • Plot the normalized percentage of viability against the log10 of the this compound concentration.
    • Fit the data using a four-parameter logistic (4PL) non-linear regression model in software such as GraphPad Prism to calculate the EC50 value (the concentration that inhibits 50% of cell proliferation).

Mechanism of Action and Location-Dependent Sensitivity

The dramatic difference in this compound's efficacy against near-loop versus far-loop insertions can be understood through its molecular mechanism and the resulting structural changes in the EGFR kinase domain.

Mechanism: this compound is an irreversible inhibitor that covalently binds to a conserved cysteine residue (Cys797 in EGFR, Cys805 in HER2) in the kinase domain [2]. Its relatively small and flexible structure is thought to allow it to overcome the steric hindrance caused by exon 20 insertions more effectively than larger, bulkier inhibitors [3].

Structural Impact: Molecular dynamics simulations reveal that the location of the insertion creates distinct conformational states:

  • Near-loop insertions (A767-P772): These mutations lead to a more flexible kinase domain with multiple conformational states and lower energy barriers between them. This enhanced flexibility likely allows the kinase domain to more easily accommodate this compound binding [1].
  • Far-loop insertions (H773-R776): These mutations result in a more rigid kinase domain, which may retain a "closed" conformation that creates steric hindrance, limiting the access and binding of this compound [1].

The diagram below illustrates this location-dependent mechanism of action.

G Location-Dependent Sensitivity to this compound A EGFR Ex20 Insertion Location B Near-loop (A767-P772) A->B C Far-loop (H773-R776) A->C D Altered Kinase Conformation: Enhanced Flexibility B->D E Altered Kinase Conformation: Increased Rigidity C->E F This compound binds effectively Superior Inhibition D->F G Steric Hindrance limits binding Poorer Inhibition E->G

Research Applications and Notes

  • Informed Model Selection: When designing experiments, researchers should prioritize testing this compound against a panel of Ba/F3 models expressing different near-loop and far-loop insertions to fully characterize its spectrum of activity [1].
  • Benchmarking: Always include standard-of-care TKIs (e.g., afatinib, mobocertinib) and a wild-type EGFR control in parallel assays. This provides critical data on relative potency and selectivity index, which is vital for predicting the therapeutic window [1] [2].
  • Beyond Proliferation: To build a comprehensive preclinical profile, these cellular models can be used for further investigations, including:
    • Signaling Pathway Analysis: Western blotting to assess inhibition of phosphorylated EGFR/HER2 and key downstream effectors like AKT and ERK after this compound treatment [2].
    • Resistance Modeling: Generate this compound-resistant Ba/F3 cell lines via long-term drug exposure to study mechanisms of acquired resistance, which have been clinically observed to include EGFR T790M and MET amplification [3] [4].

I hope these detailed application notes and protocols assist in your research on this compound. The clear differential impact of mutation location is a crucial consideration for both preclinical studies and the potential development of biomarkers for clinical use.

References

Application Note: Framework for a Poziotinib Brain Metastasis Mouse Model

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To establish a reproducible orthotopic mouse model of brain metastasis for evaluating the efficacy of the tyrosine kinase inhibitor (TKI) Poziotinib in Non-Small Cell Lung Cancer (NSCLC).

Background: this compound is a TKI showing promise in NSCLC, particularly for tumors with specific EGFR exon 20 insertion mutations. Research indicates its sensitivity is highly dependent on the insertion location, with "near-loop" insertions showing better response than "far-loop" ones [1] [2]. Brain metastasis is a common and serious complication in lung cancer. Preclinical models that reliably mimic the metastatic cascade are crucial for developing effective treatments [3] [4]. The intracarotid injection method directly introduces cancer cells into the cerebral circulation, providing a physiologically relevant model to study the later stages of metastasis and drug delivery to the brain [5] [3].


Experimental Design and Method Comparison

No single study provides a complete protocol for a this compound-specific model. The table below summarizes key methodologies from recent studies that can be adapted.

Model Aspect Traditional Orthotopic Model (TOMM) Improved Intracarotid Model [3] Optimized Circulating Model [4]
Core Method Intracarotid injection with permanent ligation of the Common Carotid Artery (CCA). Intracarotid injection with ligation of both external and retrograde common carotid arteries. Intracarotid injection with a light-controlled hydrogel patch to repair the CCA.
Key Technique Ligation of CCA post-injection. Anterograde ECA ligation prevents facial metastases; retrograde CCA ligation reduces distant organ seeding. GelMA/HAMA hydrogel seals the puncture site, restoring blood flow and allowing multiple injections.
Advantages High tumor take rate; short tumorigenesis time [4]. Directs cells intracranially more efficiently; reduces off-target inflammation and metastases. Maintains cerebral blood flow & hemodynamics; allows multiple deliveries; reduces cerebral ischemia.
Disadvantages Causes cerebral ischemia; fails to simulate continuous cell entry or intact blood flow [4]. Technically challenging; permanent ligation prevents repeated dosing studies. Highly advanced surgical skill required; requires hydrogel synthesis.
Relevance to this compound Suitable for initial efficacy screens in a static environment. Better for studying baseline this compound response against specific EGFRex20ins types. Ideal for studying repeated dosing, tumor cell "seeding," and resistance mechanisms.
Detailed Protocol: Improved Intracarotid Injection Method

This protocol is adapted from the method used to establish patient-derived breast cancer brain metastasis models [3], which can be modified for NSCLC cell lines sensitive to this compound.

1. Cell Preparation

  • Cell Line: Use human NSCLC cell lines with characterized EGFR mutation status (e.g., A549, PC9) [4]. For this compound studies, consider engineering cells to express "near-loop" EGFRex20ins mutations based on findings that these are more sensitive [1] [2].
  • Labeling: Stably transduce cells with a lentiviral vector expressing Luciferase (Luc) and Green Fluorescent Protein (GFP) for in vivo bioluminescence imaging (BLI) and post-mortem fluorescence detection [4].
  • Culture & Harvest: Culture cells under standard conditions. On injection day, dissociate cells (using Accutase or similar), wash, and resuspend in PBS at a concentration of 100,000 cells in 50 µL [3]. Keep on ice.

2. Animal Preparation

  • Strain: Use immunocompromised mice (e.g., NOD-SCID or SCID females, 8-12 weeks old) to support engraftment of human tumor cells [3] [4].
  • Anesthesia: Induce anesthesia with 5% isoflurane and maintain with 1.5-2% isoflurane in a 70% N₂/30% O₂ mixture via a nose cone [4].
  • Surgical Setup: Place the mouse in a supine position on a warming plate. Fix the head and extend the neck. Disinfect the neck skin with alternating 70% ethanol and povidone-iodine scrubs.

3. Surgical Exposure of Carotid Artery

  • Make a ~1 cm midline incision in the neck.
  • Using micro-dissection forceps, separate the underlying muscles (sternohyoid and sternocleidomastoid) bluntly to expose the right common carotid artery (CCA), which appears as a pulsating red vessel.
  • Critical Step: Carefully separate the CCA from the adjacent vagus nerve (a white, cord-like structure) to avoid intraoperative bradycardia or fatal cardiac arrest [3].
  • Place two loose sutures (8-0 or 9-0) around the CCA: one at the proximal end (closer to the heart) and one at the distal end (closer to the skull).

4. Intracarotid Injection and Ligation

  • Tighten the proximal suture to occlude blood flow.
  • Modified Ligation: Ligate the external carotid artery (ECA) to prevent tumor cell deposition in facial tissues [3].
  • Immobilize the CCA by placing a small, buffer-soaked cotton ball underneath it [5].
  • Using a microsyringe with a 31-gauge needle, puncture the CCA and slowly inject the 50 µL cell suspension over 30-60 seconds.
    • Crucial: Avoid introducing air bubbles to prevent fatal embolism [4].
    • A successful injection is indicated by a visible color change (paling) in the downstream blood vessels as the cell suspension enters the circulation [5] [4].
  • After injection, gently lift the distal suture to prevent backflow of tumor cells. Retract the needle and quickly tighten the distal suture to complete the ligation.

5. Post-operative Care

  • Release the muscles to cover the wound and close the skin with surgical staples or sutures.
  • Administer subcutaneous buprenorphine (0.05-0.1 mg/kg) for post-surgical analgesia.
  • Place the animal on a heating pad until it recovers consciousness. Monitor closely and provide gel food for several days post-surgery [5].
Workflow Diagram of the Experimental Process

The following diagram outlines the key stages of establishing and utilizing the brain metastasis model for drug testing.

G cluster_pre Pre-Clinical Model Setup cluster_study Therapeutic Efficacy Study Start Start: Project Initiation P1 Cell Line Preparation (NSCLC with EGFRex20ins mutation) Start->P1 P2 Lentiviral Transduction (Luciferase/GFP reporter) P1->P2 P3 Mouse Surgery (Intracarotid Artery Injection) P2->P3 P4 Post-Op Recovery & Monitoring P3->P4 P5 In-Vivo Imaging (BLI) to Monitor Metastasis Growth P4->P5 P6 Randomization into Treatment Groups P5->P6 P7 Administer Treatment (this compound vs. Control) P6->P7 P8 Endpoint Analysis: BLI, Histology, IHC P7->P8 End End: Data Interpretation P8->End

Expected Outcomes and Data Analysis
  • Tumor Engraftment: Confirm successful metastasis formation using in vivo bioluminescence imaging (BLI). Signal is typically detected 1-4 weeks post-injection. Mice in the intracarotid injection model generally have delayed signal onset but longer survival compared to direct intracranial injection [3].
  • Efficacy Endpoints:
    • Quantitative: Compare BLI total flux and tumor burden between this compound-treated and control groups. Measure progression-free survival.
    • Qualitative: Post-mortem, analyze brains for metastatic foci via GFP fluorescence and H&E staining. Perform immunohistochemistry (IHC) for markers like cleaved caspase-3 (apoptosis) and Ki-67 (proliferation) to elucidate this compound's mechanism of action, potentially related to impacts on apoptotic genes like Bcl-2 and Bax [6].
Troubleshooting and Best Practices
  • Low Tumor Take Rate: Ensure cell viability is >95% pre-injection. Verify the accuracy of the injection into the carotid artery lumen and the success of the ECA ligation to direct cells cranially [3].
  • Facial or Ear Tumors: This indicates incomplete ligation of the External Carotid Artery (ECA), allowing cells to escape into its branches. Refine the ECA ligation technique [3].
  • Post-operative Mortality: Can result from damage to the vagus nerve, air embolism, or excessive bleeding. Practice meticulous microsurgical technique and ensure proper hydrogel sealing if using the optimized model [4].

Pathway and Mechanism Diagram

The diagram below illustrates the hypothesized molecular mechanism of this compound, based on current research, which can be investigated using the proposed model.

G cluster_disease Disease Mechanism cluster_therapy Therapeutic Intervention EGFRex20ins EGFRex20ins Mutation EGFR_Dimer Constitutive EGFR/ ERBB2 Dimerization EGFRex20ins->EGFR_Dimer Downstream Activated Downstream Signaling (e.g., PI3K/AKT) EGFR_Dimer->Downstream ProSurvival ↑ Pro-Survival Signals ↑ Cell Proliferation ↓ Apoptosis Downstream->ProSurvival Metastasis Tumor Growth & Brain Metastasis ProSurvival->Metastasis This compound This compound Treatment Inhibition Inhibition of Tyrosine Kinase Activity This compound->Inhibition Inhibition->Downstream Inhibits STK11 Potential Impact on STK-11/LKB1 Pathway Inhibition->STK11 Apoptosis Altered Apoptotic Balance ↑ Bax / ↓ Bcl-2 Ratio STK11->Apoptosis Apoptosis->ProSurvival Outcome Reduced Tumor Growth & Metastasis


References

Poziotinib patient-derived xenograft models BCBM94

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Brain metastases occur in approximately 50% of women with metastatic HER2-positive breast cancer and are associated with a poor prognosis [1]. A major challenge in treating these metastases is that standard HER2-targeted therapies, like trastuzumab, have limited ability to penetrate the blood-brain barrier, rendering them ineffective for brain lesions [1].

The BCBM94 model is a patient-derived xenograft (PDX) model recently isolated from a patient with HER2+ breast cancer brain metastasis. This model addresses a critical gap in the field by providing a clinically relevant preclinical tool that faithfully recapitulates the disease. Using this model, researchers identified the brain-penetrant pan-ErbB inhibitor, poziotinib, as a highly efficacious treatment that can eliminate HER2+ breast cancer brain metastases in vivo [1].

Patient-derived xenograft (PDX) models are created by implanting tumor tissues from patients into immunocompromised mice. They are considered a gold-standard preclinical model because they preserve the original tumor's genotype, phenotype, intratumor heterogeneity, and spatial architecture better than traditional cell line models [2] [3].

PDX Model Establishment & Characterization

This section details the methodology for establishing and characterizing the HER2+ BCBM94 PDX model.

Workflow for BCBM94 Model Generation

The following diagram outlines the key steps in generating and validating the BCBM94 PDX model:

BCBM94_Workflow Start Patient with HER2+ Breast Cancer Brain Metastasis Step1 Isolate Tumor Cells (From surgical specimen) Start->Step1 Step2 Hematogenic Implantation into Immunocompromised Mouse Step1->Step2 Step3 Generate BCBM94 Patient-Derived Model Step2->Step3 Step4 Model Validation & Characterization Step3->Step4 Char1 Histological Analysis (IHC) Step4->Char1 Char2 Molecular Profiling (Genomics) Step4->Char2 Char3 In vivo validation of brain metastasis formation Step4->Char3 App Preclinical Drug Screening (e.g., this compound) Step4->App

Key Characteristics of the BCBM94 Model
Model Characteristic Description of BCBM94 Model
Model Type Patient-derived xenograft (PDX), Luminal B HER2+ [1]
Origin Tumor tissue from a patient with HER2+ breast cancer brain metastasis [1]
Implantation Method Repeated hematogenic xenografting [1]
Key Feature Consistently generates breast cancer brain metastases in mice [1]
Model Application Study of molecular mechanisms, therapeutic resistance, and preclinical drug evaluation for brain metastases [1]

Key Experimental Protocols

This section provides detailed methodologies for critical experiments using the BCBM94 model.

Protocol 1: In Vivo Drug Efficacy Study of this compound

This protocol tests the effectiveness of this compound in eliminating HER2+ brain tumors in mice [1].

Protocol Step Specification & Parameters
1. Animal Model Preparation Use mice with established HER2+ brain tumors from the BCBM94 or BT474 cell models [1].
2. Treatment Regimen Administer this compound for two weeks [1].
3. Efficacy Endpoint Successful ablation of HER2+ brain tumors [1].
Protocol 2: Apoptosis Assay with ERBB Ligand Intervention

This protocol investigates resistance to apoptosis induced by the brain microenvironment [1].

Protocol Step Specification & Parameters
1. Baseline Treatment Treat HER2+ BCBM94 and BT474 models with lapatinib. This blocks phosphorylation of ERBB receptors (ERBB1-4) and induces the intrinsic apoptosis pathway [1].
2. Intervention Co-treat with Neuregulin 1 (Nrg1), an ERBB3/ERBB4 ligand abundantly expressed in the brain [1].
3. Outcome Measurement Assess if Nrg1 abrogates lapatinib-induced apoptosis. Analyze PI3K-AKT signaling pathway and phosphorylation of BAD at serine 136, which are essential for Nrg1-induced survival [1].
Protocol 3: High-Throughput Inhibitor Screening

This protocol identifies compounds effective in the presence of the brain microenvironment [1].

Protocol Step Specification & Parameters
1. Screening Setup Perform high-throughput receptor tyrosine kinase inhibitor (RTKi) screening on HER2+ breast cancer brain metastasis models [1].
2. Condition Screening is conducted in the presence of NRG1 to mimic the brain survival signal [1].
3. Identification Identify this compound as a highly potent compound that reduces cell viability under these conditions [1].

Experimental Data & Therapeutic Efficacy

The following table summarizes the key quantitative findings from the cited research on this compound and the BCBM94 model.

Experimental Finding / Parameter Result / Outcome
This compound Treatment Duration 2 weeks [1]
In Vivo Efficacy on BCBM94 Successfully ablated brain tumors [1]
In Vivo Efficacy on BT474 Successfully ablated brain tumors [1]
Key Resistance Factor (NRG1) Abundantly expressed in brain; abrogates lapatinib-induced apoptosis [1]
Critical Resistance Pathway NRG1-induced PI3K-AKT signaling & BAD phosphorylation at Ser136 [1]
This compound Key Advantage Brain-penetrant pan-ErbB inhibitor; effective even in presence of NRG1 [1]

Mechanism of Action and Signaling Pathways

The rationale for using this compound in this context is rooted in overcoming a key resistance mechanism within the brain microenvironment. The following diagram illustrates the signaling pathways involved in this resistance and how this compound acts:

SignalingPathway NRG1 Neuregulin 1 (NRG1) (Brain Microenvironment) ERBB ERBB Receptors (HER2, HER3) NRG1->ERBB Binds PI3K_AKT PI3K-AKT Pathway Activation ERBB->PI3K_AKT Activates BAD BAD Protein PI3K_AKT->BAD Phosphorylates pBAD p-BAD (Ser136) (Inactive, Pro-Survival) BAD->pBAD Survival Cell Survival & Apoptosis Blocked pBAD->Survival Lapatinib Lapatinib (Reversible ERBB Inhibitor) Lapatinib->ERBB Inhibits (Reversibly) This compound This compound (Irreversible Pan-ERBB Inhibitor) This compound->ERBB Inhibits (Irreversibly)

Discussion and Research Applications

The establishment of the BCBM94 model and the validation of this compound's efficacy represent a significant advancement in preclinical research for HER2+ breast cancer brain metastases. The use of PDX models like BCBM94 is crucial because they more accurately reflect patient tumor biology compared to traditional cell lines, leading to more predictive preclinical data [2] [3].

The key finding is that this compound's irreversible pan-ErbB inhibition and ability to penetrate the brain allow it to overcome the pro-survival signaling triggered by NRG1 in the brain microenvironment, which causes resistance to other HER2-targeted therapies [1]. This makes this compound a promising candidate for further clinical development.

References

Managing Poziotinib side effects rash diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile & Clinical Management

The tables below summarize the incidence of adverse events from the ZENITH20 trial and their recommended clinical management.

Table 1: Incidence of Common Treatment-Related Adverse Events (TRAEs) in ZENITH20 Cohort 2 [1] [2] This data comes from a phase II study of 90 patients with previously treated NSCLC harboring HER2 exon 20 insertion mutations, receiving poziotinib 16 mg once daily.

Adverse Event Any Grade Incidence Grade 3 or Higher Incidence Time to Onset (Any Grade) Time to Onset (Grade 3)
Rash 91.1% 48.9% 8 days 52.5 days
Diarrhea 82.2% 25.6% 6 days 13 days
Stomatitis/Mucosal Inflammation 68.9% 24.4% 7 days 10 days

Table 2: Clinical Management Guidelines for Common this compound Toxicities [2]

Adverse Event Prophylactic Measures Active Management Dose Modification Guidance
Rash Patient education on likelihood of skin events prior to treatment initiation. Early use of topical steroids; use of oral/IV antibiotics for Grade 3/4 toxicity. For Grade ≥3: Interrupt treatment until toxicity resolves to ≤Grade 1, then resume at same or reduced dose (decrease by 2 mg).
Diarrhea Not specified in protocols. Use of loperamide. For Grade ≥3 despite management, or Grade ≥2 lasting ≥48 hours: Interrupt treatment until ≤Grade 1, then resume at same or reduced dose.
Stomatitis Avoid spicy/irritating foods; use saline or antiseptic mouthwash (e.g., nystatin, "magic mouthwash"). Not specified in protocols. For Grade ≥3 despite management: Interrupt treatment until ≤Grade 1, then resume at same or reduced dose.

Experimental & Dosing Considerations

For researchers designing preclinical or clinical studies, the following experimental data and dosing strategies are critical.

Table 3: Experimental Dosing and Efficacy Data from Clinical Trials

Trial / Cohort This compound Dose Patient Population Objective Response Rate (ORR) Key Tolerability Findings
ZENITH20-4 (Treatment-naïve, HER2 ex20ins) [3] 16 mg Once Daily (QD) NSCLC, HER2 exon 20 insertion, treatment-naïve Combined ORR: 41% Higher rate of Grade 3+ AEs: rash (35%), stomatitis (21%), diarrhea (15%). High rates of dose interruptions (90%) and reductions (79%).
ZENITH20-4 (Exploratory) [3] 8 mg Twice Daily (BID) NSCLC, HER2 exon 20 insertion, treatment-naïve Combined ORR: 41% More manageable toxicity: lower Grade 3+ AEs (rash 18%, stomatitis 14%, diarrhea 14%). Fewer dose interruptions (68%) and reductions (64%).
Case Report (Exceptional Responder) [4] 8 mg BID, then 6 mg BID NSCLC with EGFR exon 20 insertion Complete Response (CR) achieved Initial 8 mg BID dose caused G3 rash/conjunctivitis; reduced to 6 mg BID which was well-tolerated and maintained CR.

The following workflow outlines the dose modification logic derived from the referenced clinical protocols [2]:

poziotinib_dose_management Start Adverse Event (AE) Occurs Assess Assess AE Grade & Duration Start->Assess G3Plus Grade ≥3 AE OR Grade ≥2 Diarrhea/Nausea/Vomitting for ≥48 hours Assess->G3Plus Continue CONTINUE at Current Dose Assess->Continue No Interrupt INTERRUPT this compound Dosing G3Plus->Interrupt Yes Monitor Monitor & Provide Supportive Care Interrupt->Monitor Resolved AE Resolved to Grade ≤1? Monitor->Resolved Resolved->Interrupt No Resume RESUME Treatment Resolved->Resume Yes Reduce Reduce Dose by 2 mg Resume->Reduce Resume->Continue Alternative Path

Frequently Asked Questions (FAQs) for Research Professionals

Q1: What is the mechanistic basis for this compound's on-target toxicities like rash and diarrhea? this compound is an irreversible pan-HER (ErbB) inhibitor, targeting HER1 (EGFR), HER2, and HER4 [2] [1]. The skin and gastrointestinal tract express high levels of EGFR (HER1). Inhibition of this receptor disrupts normal epithelial cell growth and function, directly leading to the observed dermatologic (rash) and gastrointestinal (diarrhea, stomatitis) adverse events [2]. This is a class effect common to EGFR-targeting tyrosine kinase inhibitors.

Q2: Are there any specific drug-drug interactions to consider in study design? Yes. This compound is a substrate of Cytochrome P450 (CYP) 3A4 and 2D6 enzymes [2]. Concomitant use with strong inducers of these enzymes may reduce this compound's efficacy, while use with inhibitors may increase its plasma concentration and toxicity. Furthermore, this compound itself is a moderate inhibitor of CYP2C8 and CYP2D6, which may require monitoring for interactions with drugs that are substrates of these enzymes. Study protocols typically recommend avoiding grapefruit juice (a CYP3A4 inhibitor) and St. John's Wort (a CYP3A4 inducer) and exercising caution with anticoagulants like warfarin [2].

Q3: What is the current regulatory status of this compound? In November 2022, the U.S. Food and Drug Administration (FDA) issued a Complete Response Letter (CRL) for the New Drug Application for this compound, indicating it could not be approved in its present form [5]. The FDA requested additional data, including a randomized controlled study. Following this decision, the sponsor, Spectrum Pharmaceuticals, announced it would de-prioritize the this compound program [5]. Therefore, its development status for this indication is currently uncertain.

References

Poziotinib skin toxicity management hydrocortisone doxycycline

Author: Smolecule Technical Support Team. Date: February 2026

Poziotinib Skin Toxicity Overview

This compound is associated with a high incidence of dermatologic adverse events. The table below summarizes the incidence of common skin toxicities observed in a phase II clinical trial [1].

Toxicity Type Incidence Most Common Grade 3 Toxicity
Skin Rash 90% of patients (n=50) Skin rash (34% of patients)
Paronychia (nail infection) 68% of patients
Dry Skin 60% of patients
Oral Mucositis 68% of patients

The skin rash typically presents as acneiform eruptions or exfoliative dermatitis [1]. In clinical practice, these toxicities often require dose interruptions or reductions but can be effectively managed with supportive care [1] [2].

Management Protocol: Hydrocortisone & Doxycycline

A published case report demonstrates a successful management strategy for a patient who developed a Grade 3 skin rash and conjunctivitis during the ZENITH20 trial [2]. The intervention involved:

  • Topical Hydrocortisone 2.5%
  • Oral Doxycycline 100 mg once daily

This combination led to a marked improvement, with the skin rash and conjunctivitis reducing from Grade 3/2 to Grade 1 [2]. The following workflow outlines the application of this strategy.

Start Patient on this compound Develops Skin Rash Assess Assess Rash Severity (CTCAE Grading) Start->Assess G12 Grade 1 or 2 Rash Assess->G12 G3 Grade 3 Rash Assess->G3 ManageG12 Continue this compound Initiate Topical Hydrocortisone G12->ManageG12 ManageG3 Interrupt this compound Dose G3->ManageG3 Monitor Continue Monitoring ManageG12->Monitor ComboTherapy Initiate Combination Therapy: Topical Hydrocortisone 2.5% AND Oral Doxycycline 100mg/day ManageG3->ComboTherapy Reassess Re-evaluate after 1-2 weeks (Toxicity improves to ≤ Grade 1) ComboTherapy->Reassess Resume Resume this compound (at same or reduced dose) Continue supportive care Reassess->Resume Resume->Monitor

Supporting Evidence & Rationale
  • Clinical Evidence: The protocol is supported by a case of a patient with metastatic NSCLC harboring an EGFR exon 20 insertion. After developing a Grade 3 rash, the combination of topical hydrocortisone and oral doxycycline was administered, leading to a significant improvement and allowing for the continued administration of this compound at a reduced dose (6 mg BID) [2].
  • Mechanism of Action Rationale:
    • Topical Hydrocortisone: A corticosteroid that reduces inflammation, redness, and itching by suppressing the local immune response in the skin [3] [4].
    • Oral Doxycycline: A tetracycline antibiotic that, in this context, is used primarily for its anti-inflammatory properties rather than its antimicrobial effects. It helps modulate the inflammatory response in the skin [5] [6].
  • Drug Interaction Profile: According to drug interaction databases, no direct interactions have been found between topical hydrocortisone and oral doxycycline, supporting the safety of this combination [7].

FAQs on Toxicity Management

Q1: What is the recommended action for severe (Grade 3) skin toxicity? As per the clinical protocol, Grade 3 rash should lead to dose interruption of this compound until the toxicity improves to Grade 1 or less. Combination therapy with hydrocortisone and doxycycline can be initiated during the interruption. This compound can then be resumed, often at a reduced dose [1] [2]. In the phase II study, 72% of patients required dose reductions due to adverse events [1].

Q2: Are there any critical drug-drug interactions or contraindications for this management strategy?

  • Doxycycline: Should not be taken with medications or supplements containing aluminum, calcium, iron, or magnesium, as they can bind to doxycycline in the gut and significantly reduce its absorption. Doses should be separated by at least 2-4 hours [7] [5] [6].
  • Hydrocortisone (Topical): Use with caution in patients with pre-existing skin infections, as corticosteroids can mask signs of infection or worsen an existing one [3] [4].

Q3: How can research protocols proactively address skin toxicity? Developing a system-wide, pre-emptive toxicity management plan is considered a best practice. This involves:

  • Creating detailed patient handouts that describe potential skin toxicities and management strategies before treatment begins.
  • Recommending specific products for skin care, such as emollients and moisturizers, to maintain skin barrier integrity.
  • Fostering collaboration with dermatologists and dietitians to create a comprehensive support plan [8].

References

Overcoming Poziotinib resistance NRG1 brain microenvironment

Author: Smolecule Technical Support Team. Date: February 2026

The NRG1/ErbB Network & Poziotinib Resistance

The following diagram illustrates the core NRG1/ErbB signaling pathway and the potential mechanisms by which the brain microenvironment may contribute to resistance against this compound and other tyrosine kinase inhibitors (TKIs).

G cluster_1 NRG1/ErbB Signaling Pathway cluster_2 Brain Microenvironment & Resistance Mechanisms NRG1 NRG1 Ligand (various isoforms) ErbB4 ErbB4 Receptor (Primary NRG1 receptor) NRG1->ErbB4 ErbB3 ErbB3 Receptor (Co-receptor, no kinase) NRG1->ErbB3 Dimerization Receptor Dimerization (Hetero/Homodimers) ErbB4->Dimerization ErbB2 ErbB2 Receptor (Co-receptor, no ligand) ErbB2->Dimerization Preferrential Partner ErbB3->Dimerization Downstream Activation of Downstream Pathways (PI3K/Akt, MAPK, STAT) Dimerization->Downstream CellularEffects Cellular Effects: - Proliferation - Survival - Migration - Synaptic Plasticity - Inflammatory Modulation Downstream->CellularEffects BBB Blood-Brain Barrier (BBB) Limits drug delivery Resistance Therapeutic Resistance to this compound BBB->Resistance Microglia Microglia & Neuroinflammation NRG1 can suppress pro-inflammatory signals Microglia->Resistance Cytokines Alternative Survival Pathways (Bypass signaling, EMT) Cytokines->Resistance This compound This compound Treatment (Irreversible Pan-HER TKI) This compound->ErbB4 Inhibits This compound->ErbB2 Inhibits

The resistance of brain tumors to this compound is a multifaceted problem. The table below summarizes the primary mechanisms involved.

Resistance Mechanism Description & Impact Key Supporting Evidence
Blood-Brain Barrier (BBB) The BBB physically restricts drug access to brain tumors. NRG1 itself can help protect BBB integrity [1], but this may also limit drug penetration. In vivo studies show NRG1 administration reduces acute BBB permeability after brain trauma [1].
Neuroinflammation & Microglia Activated microglia release pro-inflammatory factors. NRG1 has potent anti-inflammatory effects, differentially regulating NF-κB to suppress molecules like TNF-α and IL-6 while promoting anti-apoptotic factors [2]. NRG1 blocks LPS-induced pro-inflammatory cytokine release in microglial cells and prevents NF-κB p65 nuclear translocation [2].
Alternative Survival Pathways Tumor cells activate bypass signaling pathways to survive. NRG1 signaling through ErbB receptors can activate downstream pathways like PI3K/Akt and MAPK, promoting cell survival [3] [4]. In cancers, resistance to HER2-targeted therapy can occur via MET amplification or epithelial-to-mesenchymal transition (EMT) [5] [6].
On-Target EGFR/ErbB Mutations Secondary mutations in the target kinase domain (e.g., EGFR T790M) can directly impede drug binding. This compound's efficacy is highly dependent on the specific location of the insertion mutation [7]. Acquired resistance to this compound in NSCLC can include the EGFR T790M mutation [7] [6].

Experimental Workflow for Investigating Resistance

To systematically investigate this compound resistance in the context of the brain microenvironment, you can adapt the following experimental workflows.

1. Protocol: Evaluating the Impact of NRG1 on Microglial Inflammatory Response [2] This protocol tests how NRG1 modulates the brain's inflammatory landscape.

  • Cell Model: Use murine N9 microglial cell line or primary microglia.
  • Pre-treatment: Incubate cells with NRG1-β1 (e.g., 100 ng/mL) for a set period (e.g., 1-2 hours).
  • Stimulation: Challenge cells with Lipopolysaccharide (LPS) (e.g., 10 μg/mL) to induce inflammation.
  • Downstream Analysis:
    • Cytokine Profiling: Use Luminex technology or ELISA to quantify cytokine levels (e.g., TNF-α, IL-6, G-CSF) in the supernatant 6-24 hours post-stimulation.
    • NF-κB Pathway Analysis:
      • Western Blot/ELISA: Analyze whole cell and nuclear lysates for levels and phosphorylation of key pathway components (IκB-α, NF-κB p65, p52) at various time points (e.g., 15, 30, 60 mins post-LPS).
      • Immunofluorescence: Confirm the nuclear translocation of NF-κB subunits.

2. Protocol: Assessing Combination Strategies to Overcome Resistance [5] [6] This protocol explores rational drug combinations to counter resistance mechanisms.

  • In Vitro Models:
    • Use patient-derived xenograft (PDX) cells or engineered cell lines (e.g., MCF7 with HER2L755S mutation) [5].
    • Establish co-culture systems with brain microvascular endothelial cells or microglia to better mimic the brain microenvironment.
  • Drug Treatment:
    • Single Agent: this compound alone.
    • Rational Combinations: Based on hypothesized resistance mechanism.
      • This compound + MET inhibitor (e.g., Crizotinib) to target bypass signaling [6].
      • This compound + Fulvestrant (if ER+) [5].
      • This compound + Immunomodulator.
  • Viability & Signaling Readouts:
    • Cell Viability: Use long-term (e.g., 30-day) CellTiter-Glo assays with twice-weekly media and drug changes [5].
    • Immunoblotting: Monitor activity and adaptation of signaling pathways (pHER2, pAkt, pS6, pMAPK) after drug treatment.

References

Poziotinib conjunctivitis treatment management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation and Incidence

Poziotinib-induced conjunctivitis is identified as one of the most common treatment-related adverse events (TRAEs).

  • Frequency and Severity: In clinical trials, conjunctivitis is frequently reported alongside other typical tyrosine kinase inhibitor (TKI) side effects like rash, diarrhea, and stomatitis [1] [2]. A case report noted the event as Grade 2 in severity, which typically signifies moderate symptoms requiring local intervention but not necessarily dose modification [1].
  • Onset: Symptoms can appear early in the treatment course. In one documented case, conjunctivitis was reported within the first month of therapy [1].

The table below summarizes the incidence of TRAEs from the ZENITH20-2 trial cohort [2]:

Adverse Event Total Incidence Grade 3 or Higher Incidence
Any TRAE 97.8% (88/90 pts) 83.3% (75/90 pts)
Rash 91.1% 48.9%
Diarrhea 82.2% 25.6%
Stomatitis 68.9% 24.4%
Conjunctivitis Reported as common [1] Specific grade 3+ data not provided

Management and Dose Modification Strategies

Management focuses on symptomatic relief and protocol-defined dose adjustments to maintain patients on therapy.

  • Supportive and Topical Care: For mild to moderate cases, initial management involves topical treatments. The case report noted that conjunctivitis improved from Grade 2 to Grade 1 with unspecified topical treatments [1].
  • Dose Interruption and Reduction: For more significant or persistent cases, the established management strategy is dose modification.
    • Dose Interruption: Treatment may be temporarily stopped until the adverse event resolves to a mild grade (Grade ≤1) [1] [2].
    • Dose Reduction: Following recurrence of adverse events, a permanent dose reduction is often implemented. In one case, reducing the dose from 8 mg twice daily to 6 mg twice daily led to an improvement in conjunctivitis and other side effects, allowing the patient to continue therapy long-term with good tolerance [1].

The following diagram illustrates the typical management pathway for this compound-induced conjunctivitis, based on reported clinical practices:

Start Patient on this compound Develops Conjunctivitis Assess Assess Severity (Grade 1-2 vs. Grade 3+) Start->Assess Supportive Initiate Supportive Care: Topical Treatments Assess->Supportive Grade 1-2 G3_Action Dose Interruption Until Resolution to Grade ≤1 Assess->G3_Action Grade 3+ G3_Check Symptoms Controlled and Improving? Supportive->G3_Check ContinueDose Continue this compound at Current Dose G3_Check->ContinueDose Yes G3_Check->G3_Action No G3_Resolved Toxicity Resolved? G3_Action->G3_Resolved G3_Resolved->G3_Action No DoseReduce Resume with Dose Reduction G3_Resolved->DoseReduce Yes DoseReduce->ContinueDose

Protocol Insights and Research Context

For scientists designing clinical trials or managing patients, understanding the protocol-level details is critical.

  • Dosing Schedules: Clinical trials have evaluated different dosing regimens. The ZENITH20 trial initially used 16 mg once daily [2], while other research, such as the case report, used 8 mg twice daily [1]. The twice-daily schedule may offer a different tolerability profile.
  • High Rate of Dose Modification: It is important to note that dose reductions due to TRAEs are very common. In the ZENITH20-2 cohort, 76.8% of patients required a dose reduction [2]. The final tolerated doses in the study were often 14 mg, 12 mg, or 10 mg once daily.
  • Mechanism: The conjunctivitis is considered an "on-target" toxicity related to the inhibition of the EGFR (HER1) pathway, which is also involved in maintaining the ocular surface [3] [2]. This is similar to conjunctivitis seen with other EGFR-inhibiting drugs.

Frequently Asked Questions (FAQs)

Q1: Is there a specific topical agent recommended for managing this conjunctivitis? A1: While clinical reports confirm the use of topical treatments [1], the specific agents (e.g., artificial tears, topical steroids, antibiotics) are not detailed in the available literature. Management should be guided by an ophthalmologist based on the clinical presentation, and prophylactic measures for other TKIs (like eyelid hygiene) may be considered.

Q2: Can patients continue on this compound if they develop conjunctivitis? A2: Yes. The established management pathway shows that with appropriate supportive care and/or dose interruption/reduction, patients can often continue therapy. One case report documented a patient maintaining a complete response for over 15 months on a reduced dose of 6 mg twice daily after experiencing conjunctivitis [1].

Q3: How does this compound-induced conjunctivitis differ from infectious conjunctivitis? A3: this compound-induced conjunctivitis is a non-infectious, inflammatory condition directly linked to the drug's mechanism of action [3] [4] [2]. It lacks the high transmissibility of adenoviral conjunctivitis [5] or the purulent discharge typical of bacterial conjunctivitis [3] [6]. Correct diagnosis is key to avoiding unnecessary antibiotic use.

References

Poziotinib adverse event grade 3 toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Poziotinib Grade 3 Adverse Events at a Glance

Adverse Event Incidence (Grade 3) Key Management Strategies

| Skin Rash [1] | 47% | Supportive Care: Use topical steroids and emollients. Dose Modification: Interrupt this compound until toxicity resolves to Grade ≤1, then restart at a reduced dose (e.g., 12 mg). [1] [2] | | Diarrhea [1] | 20% | Supportive Care: Administer antidiarrheal medication (e.g., loperamide). Ensure adequate hydration. Dose Modification: Interrupt dose until toxicity resolves, then restart at a reduced dose. [1] | | Mucocutaneous Events (Stomatitis, Mucosal Inflammation) [3] | 18-26% | Supportive Care: Employ topical analgesics and mouthwashes. Dose Modification: Requires dose interruption and reduction for severe cases. [3] |

Experimental Protocol for Adverse Event Management

Here is a detailed methodology for managing this compound-related adverse events, as derived from clinical trial protocols [1] [3]:

  • Baseline Assessment & Patient Education

    • Pre-treatment Counseling: Before initiating therapy, educate patients on the high probability of dermatologic and gastrointestinal events. Provide prescriptions for prophylactic medications (e.g., topical steroids for rash, antidiarrheals).
    • Dose Modification Plan: Pre-establish a dose reduction schedule (e.g., from 16 mg to 12 mg, then to 8 mg) to be enacted upon the occurrence of specific grade 2+ toxicities.
  • Toxicity Monitoring & Grading

    • Frequency: Monitor patients continuously for adverse events throughout the treatment period. Formal assessments (e.g., physical examination, serum chemistry) should be conducted every 4 weeks [1].
    • Grading Standard: All adverse events should be graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.03 [1].
  • Protocol-Specified Dose Modification

    • For Grade 3 or Unacceptable Grade 2 Events: Interrupt this compound treatment.
    • Dose Reduction: Once the adverse event resolves to CTCAE Grade ≤1, treatment can be restarted at a reduced dose (e.g., 12 mg once daily). A second reduction (e.g., to 8 mg once daily) is permitted if the toxicity recurs [1].
    • Permanent Discontinuation: Discontinue this compound if toxicity recurs after two dose modifications.
  • Alternative Dosing Strategy

    • Split Dosing: Emerging data from the ZENITH20 trial (Cohort 5) suggests that splitting the total daily dose (e.g., 8 mg twice daily instead of 16 mg once daily) may help maintain efficacy while reducing the peak severity of rash and diarrhea, thereby improving tolerability and patient quality of life [4].

Mechanism of this compound-Induced Skin Toxicity

The following diagram illustrates the mechanistic pathway behind skin adverse events like rash, which is crucial for understanding their management.

G Mechanism of this compound-Induced Skin Rash This compound This compound EGFR_Inhibition EGFR Inhibition in Keratinocytes This compound->EGFR_Inhibition Cell_Cycle_Block Block of G1 to S Phase Transition EGFR_Inhibition->Cell_Cycle_Block Premature_Differentiation Premature Differentiation EGFR_Inhibition->Premature_Differentiation Impaired_Migration Impaired Keratinocyte Migration Cell_Cycle_Block->Impaired_Migration Stratum_Corneum_Thinning Thinning of Stratum Corneum Impaired_Migration->Stratum_Corneum_Thinning Premature_Differentiation->Stratum_Corneum_Thinning Barrier_Impairment Impairment of Skin Barrier Function Stratum_Corneum_Thinning->Barrier_Impairment Inflammatory_Response Release of Cytokines & Inflammatory Response Barrier_Impairment->Inflammatory_Response Skin_Rash Skin_Rash Inflammatory_Response->Skin_Rash

This mechanism is driven by Epidermal Growth Factor Receptor (EGFR) inhibition in skin keratinocytes [2]. Key pathological steps include:

  • Blocked Cell Cycle: Inhibition of the RAS/RAF/MEK/ERK signaling pathway leads to the inhibition of DNA synthesis and blocks the transition of keratinocytes from the G1 to the S phase of the cell cycle [2].
  • Premature Differentiation & Impaired Migration: There is an increase in terminal differentiation markers in the basal layer of the epidermis and a disruption of normal keratinocyte migration to the skin surface [2].
  • Barrier Damage & Inflammation: These disruptions cause a pronounced thinning of the epidermis and the stratum corneum, severely impairing the skin's protective barrier. The damaged barrier and cellular stress trigger the release of cytokines and an inflammatory response, clinically presenting as a papulopustular rash [2].

Key Takeaways for Professionals

  • Proactive Management is Critical: Given the high incidence of severe rash and diarrhea, preemptive patient education and early intervention are essential to maintain dose intensity and treatment adherence.
  • Dose Modification is Standard: The clinical protocols are built around expectant dose interruptions and reductions. The split-dosing regimen (8 mg BID) is a relevant strategy to evaluate for improving the therapeutic index [4].
  • Mechanism-Informed Care: Understanding that skin toxicity stems directly from EGFR inhibition on proliferating keratinocytes validates the use of targeted supportive care, such as topical steroids, to mitigate the inflammatory response [2].

References

Optimizing Poziotinib brain tumor concentration

Author: Smolecule Technical Support Team. Date: February 2026

Evidence for Brain Penetration and Efficacy

Recent preclinical studies provide strong evidence for poziotinib's ability to target brain metastases. The key quantitative findings are summarized in the table below.

Study Model Key Finding Experimental Context Citation
Patient-derived HER2+ BCBM model (BCBM94) This compound treatment successfully ablated HER2+ brain tumors in vivo. Two-week treatment in mouse models. [1] [2]
High-Throughput Screening Identified as highly potent in reducing cell viability in the presence of NRG1. Screening of receptor tyrosine kinase inhibitors (RTKis) against HER2+ breast cancer brain metastasis cells. [1]
Mechanistic Insight Overcomes NRG1-induced survival signaling from the brain microenvironment, which causes resistance to other inhibitors like lapatinib. Investigation of the NRG1/ErbB3/PI3K-AKT signaling pathway. [1]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a breakdown of the key methodologies cited in the studies.

In Vivo Efficacy Study in Brain Metastasis Models

This protocol is critical for demonstrating the compound's activity against established brain tumors.

  • Cell Lines: Patient-derived HER2+ BCBM94 cells or HER2+ BT474 breast cancer cells [1].
  • Animal Model: Mice with brain metastases generated through hematogenic xenografting of the cancer cells [1].
  • Dosing Regimen: this compound was administered for a duration of two weeks. The specific dosage used in the cited study can be found in the original publication [1].
  • Endpoint Analysis: Tumor burden in the brain was assessed to determine the "ablation" of brain tumors [1].
In Vitro Assessment of Efficacy Against NRG1-Induced Resistance

This cell-based assay is essential for showing this compound's advantage in the brain microenvironment.

  • Cell Culture: HER2+ BCBM94 or BT474 cells, cultured in DMEM/F-12 Ham’s medium supplemented with 1% FBS during treatment [1].
  • Treatment Conditions:
    • Control Group: Vehicle (e.g., DMSO).
    • Rescue Group: Clinical RTKi lapatinib (250 nM) + recombinant human NRG1 (5 ng/mL).
    • Test Group: this compound + recombinant human NRG1 (5 ng/mL).
  • Outcome Measurement: Cell viability was assessed after treatment. This compound, unlike lapatinib, significantly reduced cell viability even in the presence of NRG1 [1].
Clonogenic (Colony Formation) Assay

This protocol tests the long-term proliferative capacity of cancer cells after drug treatment.

  • Procedure: BCBM94 cells were plated at 20,000 cells/well in 6-well plates and treated for 14 days, with media and compounds replaced every 72 hours [1].
  • Treatment Groups: Included DMSO (control), NRG1 alone, lapatinib alone, and lapatinib + NRG1. The study showed that NRG1 abrogated lapatinib's effect, but a similar experiment would be used to test this compound's efficacy [1].
  • Analysis: After 14 days, cells were fixed with glutaraldehyde and stained with crystal violet. Colonies were counted using image analysis software like ImageJ [1].

Mechanism of Action and Signaling Pathways

The superior activity of this compound in the brain is linked to its ability to overcome a key resistance mechanism in the brain metastatic niche.

G NRG1 NRG1 ErbB3 ErbB3 NRG1->ErbB3 Binds Lapatinib Lapatinib All ErbB Receptors\n(EGFR/HER1, HER2, HER3, HER4) All ErbB Receptors (EGFR/HER1, HER2, HER3, HER4) Lapatinib->All ErbB Receptors\n(EGFR/HER1, HER2, HER3, HER4) Reversibly Inhibits This compound This compound Apoptosis Apoptosis This compound->Apoptosis Induces (Despite NRG1) This compound->All ErbB Receptors\n(EGFR/HER1, HER2, HER3, HER4) Irreversibly Inhibits ErbB2 Dimerization ErbB2 Dimerization ErbB3->ErbB2 Dimerization PI3K/AKT Pathway\nActivation PI3K/AKT Pathway Activation ErbB2 Dimerization->PI3K/AKT Pathway\nActivation BAD Phosphorylation\n(Ser136) BAD Phosphorylation (Ser136) PI3K/AKT Pathway\nActivation->BAD Phosphorylation\n(Ser136) Inhibition of\nApoptosis Inhibition of Apoptosis BAD Phosphorylation\n(Ser136)->Inhibition of\nApoptosis Promotes Inhibition of\nApoptosis->Lapatinib NRG1 Abrogates Effect

This diagram illustrates the key signaling pathway:

  • The Resistance Problem: The brain microenvironment is rich with Neuregulin-1 (NRG1) [1]. NRG1 binds to ErbB3, leading to heterodimerization with HER2 and activation of the PI3K-AKT survival pathway. This pathway phosphorylates BAD, preventing apoptosis and causing resistance to inhibitors like lapatinib [1].
  • This compound's Solution: As an irreversible pan-ErbB inhibitor, this compound effectively blocks signaling from all ErbB receptors (EGFR/HER1, HER2, HER3, HER4). This potent and broad inhibition allows it to induce apoptosis even in the presence of NRG1, overcoming the protective effect of the brain niche [1].

Important Considerations for Researchers

  • Clinical Translation: While preclinical data is promising, note that the FDA rejected a marketing application for this compound in late 2022 for EGFR exon 20-mutant NSCLC, with the benefit-risk profile being a key concern [3]. Several clinical trials have been terminated [3].
  • Dosing and Toxicity: Clinical studies have reported a significant side effect profile, including diarrhea, rash, and stomatitis, which often led to dose reductions [3] [4]. Optimizing the dosing schedule is an active area of investigation.

References

Poziotinib drug interaction bupropion tolbutamide

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Quantitative Data

The primary evidence comes from a study that used a "cocktail" approach in rats, investigating the effects of poziotinib on various cytochrome P450 enzymes. The findings are summarized in the tables below [1].

In Vitro Inhibition in Rat Liver Microsomes (RLMs)

CYP Enzyme Probe Substrate IC₅₀ (μM) Inhibition Constant (Kᵢ) Type of Inhibition
Cyp2b1 Bupropion 8.79 16.18 μM Competitive
Cyp2c11 Tolbutamide 20.17 17.66 μM Competitive

Note: Cyp2b1 and Cyp2c11 in rats are considered functional analogs of human CYP2B6 and CYP2C9, respectively [1].

In Vivo Pharmacokinetic Changes in Rats

The following table shows the significant changes in the pharmacokinetic parameters of the probe drugs after co-administration with this compound to rats, compared to a control group. A "p < 0.05" was considered statistically significant [1].

Probe Drug (CYP Enzyme) Key Pharmacokinetic Changes with this compound
Bupropion (Cyp2b1) Significantly different pharmacokinetic parameters [1].
Tolbutamide (Cyp2c11) Significantly different pharmacokinetic parameters [1].
Phenacetin (Cyp1a2) Significantly different pharmacokinetic parameters (suggesting enzyme induction) [1].
Chlorzoxazone (Cyp2e1) Significantly different pharmacokinetic parameters (suggesting enzyme induction) [1].
Dextromethorphan (Cyp2d1) No significant difference.
Midazolam (Cyp3a1/2) No significant difference.

Detailed Experimental Protocol

The following diagram outlines the key workflow used in the primary research study to investigate these drug interactions, combining both in vitro and in vivo methods [1].

poziotinib_ddi_study This compound DDI Study Workflow cluster_in_vitro In Vitro Protocol cluster_in_vivo In Vivo Protocol start Study Objective: Assess this compound's effect on CYP enzymes in_vitro In Vitro Assay (Rat Liver Microsomes) start->in_vitro in_vivo In Vivo Assay (Rat Model) start->in_vivo step1 Incubate probe substrates with RLMs and NADPH in_vitro->step1 step5 Administer probe cocktail ± this compound to rats in_vivo->step5 analysis Analysis & Conclusion step2 Add gradient concentrations of this compound step1->step2 step3 Terminate reaction, precipitate protein step2->step3 step4 Quantify metabolites using UPLC-MS/MS step3->step4 step4->analysis step6 Collect plasma samples at multiple time points step5->step6 step7 Quantify probes and metabolites using UPLC-MS/MS step6->step7 step8 Calculate pharmacokinetic parameters (AUC, Cmax, etc.) step7->step8 step8->analysis

Key Methodological Details:

  • Probe Substrates: The study used a cocktail of specific probe drugs: phenacetin (for Cyp1a2), bupropion (for Cyp2b1), tolbutamide (for Cyp2c11), dextromethorphan (for Cyp2d1), chlorzoxazone (for Cyp2e1), and midazolam (for Cyp3a1/2) [1].
  • Analytical Technique: The concentrations of the probe drugs and their metabolites in both plasma and microsomal incubations were determined using UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) [1].
  • Data Analysis: For in vitro data, IC₅₀ and Kᵢ values were calculated. For in vivo data, standard non-compartmental analysis was used to determine pharmacokinetic parameters, which were compared using statistical tests (e.g., Student's t-test) [1].

Key Takeaways for Researchers

Based on the available evidence, here are the critical points for your troubleshooting and experimental design:

  • Confirmed Interactions: this compound acts as a competitive inhibitor of CYP2B6 and CYP2C9 in preclinical models. Exercise caution when co-administering this compound with drugs that are substrates of these enzymes (e.g., bupropion, tolbutamide, warfarin, phenytoin), as it may increase their plasma concentration and the risk of toxicity [1].
  • Complex In Vivo Effects: The in vivo results suggest a more complex picture. While inhibition of CYP2B6 and CYP2C9 was observed, there was also evidence of potential induction of CYP1A2 and CYP2E1. This means this compound could also increase the metabolism of drugs processed by these enzymes [1].
  • No Significant Effect on CYP3A4 and CYP2D6: The study found no obvious inhibitory effect of this compound on CYP3A4 and CYP2D6 activity in the tested model. However, a separate study confirmed that this compound itself is a substrate of CYP3A4 and can inhibit the metabolism of other CYP3A4 substrates like vonoprazan [2].
  • Translating Preclinical Data: Always consider the limitations of animal models. The observed interactions should be verified in human clinical studies for definitive dosing recommendations.

References

Poziotinib vs mobocertinib EGFR exon 20 insertion efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Clinical Status at a Glance

Feature Poziotinib Mobocertinib
Overall Clinical Status Investigational; primary endpoint not met in overall cohort in recent trial [1] Voluntarily withdrawn from the US market [1] [2] [3]
Key Trial (Phase) ZENITH20 (Phase 2) [1] EXCLAIM (Phase 1/2) [1] & EXCLAIM-2 (Phase 3) [2]
Reported Objective Response Rate (ORR) 14.8% (overall cohort, ZENITH20) [1] 28% (platinum-pretreated, EXCLAIM) [1]
32% (investigator-assessed, other trial) [4] 32% (1st-line, EXCLAIM-2) [2]
Reported Median PFS 5.5 months (other trial) [4] 7.3 months (platinum-pretreated, EXCLAIM) [1]
9.6 months (1st-line, EXCLAIM-2) [2]
Impact of Insertion Location Highly impactful [1] [4] Not significant [1]

| ORR by Location | Near-loop: 46% [4] Far-loop: 0% [4] | Near-loop: Similar to far-loop [1] | | PFS by Location | Near-loop: 11.1 months Far-loop: 3.5 months [1] | Near-loop: 12.0 months Far-loop: 13.0 months [1] | | Tumor Size Reduction | Near-loop: -25.9% Far-loop: -9.8% [1] | Near-loop: -38.5% Far-loop: -34.1% [1] |


Differential Impact of Insertion Location

A critical finding from recent research is that EGFR exon 20 insertions are not a single entity. They are structurally heterogeneous and can be classified as "near-loop" (amino acids A767 to P772) or "far-loop" (H773 to R776) insertions, which respond differently to various TKIs [1] [4].

Preclinical Insights and Mechanism
  • In Vitro Sensitivity Screening: Testing in Ba/F3 cell lines expressing various exon 20 insertions showed that this compound, afatinib, and zipalertinib were significantly more potent against near-loop than far-loop insertions. In contrast, mobocertinib showed similar IC50 values across both groups, with a slight trend toward greater sensitivity in far-loop insertions [1].
  • Molecular Dynamics Simulations: Long-timescale simulations revealed that EGFR with near-loop insertions has enhanced conformational flexibility and multiple intermediate states, which may influence TKI binding kinetics. This structural difference is a proposed mechanism for the varying drug sensitivities observed [1].

The relationship between insertion location and TKI sensitivity is summarized in the following workflow:

G Start EGFR Exon 20 Insertion Mutation Classification Structural Classification Start->Classification NearLoop Near-loop Insertion (A767-P772) Classification->NearLoop FarLoop Far-loop Insertion (H773-R776) Classification->FarLoop PoziotinibMech Alters binding pocket conformation and flexibility NearLoop->PoziotinibMech  Affects MobocertinibMech Designed to target vicinity of alpha C-helix NearLoop->MobocertinibMech  Minimal Impact on FarLoop->PoziotinibMech  Affects FarLoop->MobocertinibMech  Minimal Impact on PoziotinibEffect High Sensitivity PoziotinibMech->PoziotinibEffect  Results in MobocertinibEffect Similar Sensitivity MobocertinibMech->MobocertinibEffect  Results in

Overview of Key Clinical Trials and Protocols

The data in the summary table is derived from specific clinical trials with distinct methodologies.

This compound: ZENITH20 and Phase II Trial (NCT03066206)
  • Trial Design: These were open-label, multi-center Phase II trials evaluating this compound in patients with advanced NSCLC harboring EGFR exon 20 mutations [1] [4].
  • Primary Endpoint: The primary endpoint for these studies was Objective Response Rate (ORR) as assessed by the investigators or a blinded independent central review (BICR) using RECIST version 1.1 criteria [4].
  • Patient Population: The trials enrolled heavily pre-treated patients; in one study, 94% of participants had received at least one prior systemic therapy, and 88% had received prior platinum-based chemotherapy [4].
  • Key Exploratory Analysis: A pre-planned exploratory analysis evaluated the correlation between EGFR exon 20 insertion location (near-loop vs. far-loop) and clinical efficacy metrics, including ORR, PFS, and tumor size reduction [1].
Mobocertinib: EXCLAIM and EXCLAIM-2 Trials
  • EXCLAIM Trial (Phase I/II, NCT02716116): This trial established the efficacy of mobocertinib (160 mg once daily) in a cohort of platinum-pretreated patients. The primary endpoint was also ORR confirmed by BICR [1].
  • EXCLAIM-2 Trial (Phase III, NCT04129502): This was the confirmatory, open-label, randomized Phase III trial comparing first-line mobocertinib versus platinum-based chemotherapy in patients with EGFR ex20ins+ advanced/metastatic NSCLC [2].
  • Primary Endpoint: The primary endpoint for EXCLAIM-2 was Progression-Free Survival (PFS) by blinded independent central review. The study was stopped after a pre-specified interim analysis concluded it was unlikely to meet its primary endpoint, showing a median PFS of 9.6 months for both arms (HR=1.04) [2].

Conclusion for Researchers

  • This compound demonstrates a location-dependent efficacy profile, showing promising activity specifically in near-loop insertions but minimal activity in far-loop insertions. This highlights the necessity of mutation location testing for patient selection in its future development [1] [4].
  • Mobocertinib, while showing initial activity across insertion types, is no longer an approved therapy due to a lack of superior efficacy over standard chemotherapy in a first-line setting, as confirmed by its phase III trial results [2] [3].

The emerging treatment paradigm strongly suggests that precise structural classification of EGFR exon 20 insertion mutations is essential for selecting the most effective targeted therapy.

References

Poziotinib vs trastuzumab deruxtecan HER2-positive NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

The table below summarizes the core characteristics of each drug based on available clinical trial data.

Feature Trastuzumab Deruxtecan (T-DXd) Poziotinib
Drug Class Antibody-Drug Conjugate (ADC) [1] Tyrosine Kinase Inhibitor (TKI) [2]
Primary Target & Mechanism Binds to HER2 receptor, delivers cytotoxic deruxtecan payload internally, causes DNA damage and apoptosis [1] Small molecule that irreversibly inhibits intracellular tyrosine kinase domains of HER2, EGFR, and other ERBB family members [2]
Regulatory Status in NSCLC FDA-approved (Aug 2022) for previously treated HER2-mutant mNSCLC [3] [1] Investigational; not FDA-approved [2] [4]
Key Clinical Trial Data DESTINY-Lung02 (Phase 2): In HER2-mutant NSCLC, Confirmed Objective Response Rate (ORR): 50.0% (5.4 mg/kg), Median Progression-Free Survival (mPFS): 10.0 months [5] MD Anderson (Phase 2): In HER2 exon 20-mutant NSCLC, ORR: 50% (12 patients), Median PFS: Not reached in HER2 cohort [4]
Impact of Mutation Location Effective across various HER2 mutations, including non-exon 19/20 cases [6] Preclinical/exploratory data suggests superior efficacy in near-loop vs. far-loop exon 20 insertions [2]
Common Adverse Events Nausea, fatigue, cytopenias (low blood counts) [5] [7] Diarrhea, skin rash, paronychia (inflammation around nails) [2] [4]
Notable Safety Concerns Adjudicated drug-related Interstitial Lung Disease (ILD) occurred in 14.9% (5.4 mg/kg); can be severe/fatal [5] High rate of Grade 3+ adverse events; dose reductions frequent. ILD/pneumonitis also reported [2] [4]

Mechanisms of Action and Signaling Pathways

The two drugs have fundamentally different mechanisms for targeting HER2, which are illustrated in the pathways below.

G cluster_tdxd Trastuzumab Deruxtecan (ADC) Pathway cluster_poz This compound (TKI) Pathway A T-DXd binds to HER2 receptor B Receptor-ADC complex internalized A->B C Cathepsin B cleaves linker in lysosome B->C D Deruxtecan payload released into cell C->D E Topoisomerase I inhibition D->E F DNA double-strand breaks E->F G Apoptosis (Programmed Cell Death) F->G H This compound enters cell by diffusion I Binds to tyrosine kinase domain of HER2 H->I J Inhibits receptor autophosphorylation I->J K Blocks activation of key signaling pathways J->K L Cell proliferation and survival blocked K->L M Apoptosis (Programmed Cell Death) L->M Signaling HER2 Dimerization & Activation PI3K PI3K/AKT Pathway Signaling->PI3K MAPK RAS/RAF/MEK/ERK (MAPK) Pathway Signaling->MAPK PI3K->L MAPK->L

Detailed Experimental Data & Context

For research professionals, understanding the source and scope of the clinical data is critical.

  • T-DXd Clinical Trial Protocols (DESTINY-Lung02): This was a randomized, dose-blinded, multicenter Phase 2 trial (NCT04644237) [5]. Patients with previously treated HER2-mutant mNSCLC were randomized 2:1 to receive T-DXd at 5.4 mg/kg or 6.4 mg/kg intravenously once every 3 weeks. The primary endpoint was confirmed Objective Response Rate (ORR) by blinded independent central review. Key secondary endpoints included Progression-Free Survival (PFS), Overall Survival (OS), and safety [5].
  • This compound Clinical Trial Context (ZENITH20 & MD Anderson): The data for this compound in HER2-altered NSCLC primarily comes from cohort 2 of the ZENITH20 phase 2 trial (NCT03318939) and an investigator-initiated phase 2 trial at MD Anderson Cancer Center [2] [4]. These were single-arm, open-label studies. The MD Anderson trial specifically enrolled patients with HER2 exon 20 insertion mutations. It is important to note that in the ZENITH20 trial, an exploratory analysis revealed that this compound's clinical benefit was significantly superior in tumors with near-loop exon 20 insertions (PFS of 11.1 months) compared to far-loop insertions (PFS of 3.5 months) [2].

Interpretation for Research and Development

The choice between these agents in a clinical or research setting is not a matter of superior efficacy but of different applications and patient profiles.

  • T-DXd represents a validated and effective treatment for the broad population of patients with HER2-mutant NSCLC, leading to its official approval and recommendation in guidelines [1] [7]. Its main challenge is the need for careful monitoring and management of ILD.
  • This compound remains a tool for a specific niche: targeting exon 20 insertion mutations. Its investigational status and significant toxicity profile limit its use outside of clinical trials [2] [4]. Future development may focus on its specific activity in near-loop insertion subtypes [2].

The treatment landscape is evolving, with next-generation HER2-specific TKIs like zongertinib and sevabertinib showing promising early data and improved tolerability, which may shape future treatment sequences [1] [7].

References

Structural and Mechanistic Basis for Differential Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

The differential efficacy is not random but is rooted in how the insertion location alters the physical structure and dynamics of the EGFR kinase domain.

  • Impact on Drug-Binding Pocket: Insertions in the near-loop region cause significant distortion of the drug-binding pocket, but poziotinib's small molecular size and flexibility allow it to overcome this steric hindrance. Far-loop insertions cause a less pronounced change, which paradoxically makes them more resistant to this compound [1] [2] [3].
  • Protein Dynamics and Energy Landscapes: Molecular dynamics simulations reveal that near-loop insertions make the EGFR protein more flexible, allowing it to adopt multiple conformational states, including ones that facilitate TKI binding. Far-loop insertions, in contrast, result in a more rigid protein structure with a higher energy barrier for conformational changes needed for drug binding [4]. The diagram below illustrates this concept.

G MutType EGFR Exon 20 Insertion Type NearLoop Near-Loop (A767-P772) MutType->NearLoop FarLoop Far-Loop (H773-R776) MutType->FarLoop P1 Enhanced Protein Flexibility NearLoop->P1 P2 Multiple Conformational States NearLoop->P2 P3 Lower Transitional Energy NearLoop->P3 P4 Rigid Protein Structure FarLoop->P4 P5 Higher Transitional Energy FarLoop->P5 Outcome1 Superior this compound Sensitivity P1->Outcome1 P2->Outcome1 P3->Outcome1 Outcome2 Reduced this compound Sensitivity P4->Outcome2 P5->Outcome2

Key Experimental Data and Protocols

The comparative data for this compound were generated through a combination of clinical trials, in vitro drug sensitivity assays, and computational modeling.

Clinical Trial Evidence

The primary clinical evidence comes from two key trials:

  • ZENITH20 trial, Cohort 1 (NCT03318939): A phase II trial in 115 EGFRex20ins NSCLC patients. While the primary endpoint was not met in the overall population, a prespecified exploratory analysis revealed significantly greater benefit in the near-loop group [4].
  • MD Anderson Phase II study (NCT03066206): A single-center trial that enrolled 50 patients with advanced NSCLC harboring EGFR exon 20 mutations. This study was specifically designed to test the efficacy of this compound and conducted the key translational analyses linking insertion location to drug response [1] [5].
Preclinical & Computational Methods

The following methodologies were used to elucidate the mechanism behind the differential sensitivity:

Experimental Method Key Protocol Details Application in this compound Research

| Ba/F3 Cell Line Proliferation Assay [4] [1] | - Generation of Ba/F3 cell lines expressing 22 different near- and far-loop EGFRex20ins mutations.

  • Treatment with a panel of EGFR TKIs.
  • Calculation of half-maximal inhibitory concentration (IC₅₀) values. | Used to establish the spectrum of drug sensitivity across different insertion variants, showing this compound is more potent against near-loop mutations. | | Molecular Dynamics (MD) Simulations [4] | - Long-time scale simulations (Bias Exchange Meta-dynamics).
  • Analysis of conformational free energy landscapes.
  • Comparison of transitional energy states between wild-type, near-loop, and far-loop EGFR. | Revealed that near-loop insertions have higher protein flexibility and lower energy barriers for adopting drug-sensitive conformations compared to far-loop insertions. |

Interpretation Guide for Researchers

  • This is a Class Effect: This location-dependent sensitivity is not unique to this compound. Preclinical data show that afatinib and zipalertinib also favor near-loop insertions, while mobocertinib demonstrates similar activity against both near- and far-loop groups [4]. This implies that the structural impact of the mutation is a fundamental determinant of TKI efficacy.
  • Implications for Trial Design: The findings suggest that future clinical trials for EGFRex20ins inhibitors should stratify patients by insertion location (near- vs. far-loop) to avoid diluting the observed treatment effect in the sensitive subpopulation [4] [2] [3].
  • A New Layer of Precision Oncology: For clinical practice, it emphasizes that simply identifying an "EGFR exon 20 insertion" is insufficient for optimal treatment selection. Determining the precise insertion location is critical for predicting response to this compound and potentially other TKIs [3].

References

Poziotinib objective response rate ZENITH20 trial results

Author: Smolecule Technical Support Team. Date: February 2026

ZENITH20 Trial Efficacy Results

Cohort / Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (mPFS) Disease Control Rate (DCR)
Cohort 2: HER2 Ex20ins (Post-prior therapy) [1] 27.8% (95% CI: 18.9-38.2) 5.5 months (95% CI: 3.9-5.8) 70.0% (95% CI: 59.4-79.2)
Cohort 1: EGFR Ex20ins (Post-prior therapy) [2] [3] 14.8% (95% CI: 8.9-22.6) 4.2 months 68.7%
Cohort 4: HER2 Ex20ins (Treatment-naïve) [3] 39% (45% in 16mg QD; 30% in 8mg BID) Information missing Information missing
MD Anderson Study (NCT03066206): EGFR Ex20ins [4] [5] 32% (Investigator); 31% (BICR) 5.5 months 84%

Impact of Insertion Location on Efficacy

A critical finding from the research is that the location of the exon 20 insertion heavily influences response to poziotinib. These insertions are categorized as "near-loop" (amino acids A767 to P772) or "far-loop" (beyond P772) [5].

Insertion Location Objective Response Rate (ORR) Median Tumor Size Reduction Median Progression-Free Survival
Near-loop [2] [4] [5] 46% -25.9% 11.1 months
Far-loop [2] [4] [5] 0% -9.8% 3.5 months

This difference is attributed to this compound's ability to more effectively bind to the EGFR protein when the insertion is in the near-loop location, as shown through molecular dynamics simulations [2] [5].

Efficacy vs. Other Approved Therapies

Therapy (Mechanism) Trial / Cohort Objective Response Rate (ORR) Median Progression-Free Survival (mPFS)
This compound (TKI) [4] NCT03066206 (Platinum-pretreated) 32% 5.5 months
Mobocertinib (TKI) [2] [4] EXCLAIM (Platinum-pretreated) 28% 7.3 months
Amivantamab (EGFR/MET BiAb) [2] [4] Phase I (NCT02609776) 40% 8.3 months

> Note on Mobocertinib: This drug was withdrawn from the US market due to a lack of confirmed progression-free survival benefit in subsequent trials [2].

Experimental Protocols in Key Studies

  • Clinical Trial Design (ZENITH20): The ZENITH20 trial (NCT03318939) was a multicenter, multi-cohort, open-label Phase II study. Key cohorts included Cohort 1 for EGFR exon 20 insertion (ex20ins) and Cohort 2 for HER2 ex20ins. Patients received this compound at 16 mg once daily. The primary endpoint was Objective Response Rate (ORR) as assessed by an independent review committee using RECIST v1.1 criteria. Secondary endpoints included disease control rate, duration of response, progression-free survival, and safety [1] [2].
  • Preclinical Modeling (Insertion Location): To investigate the differential efficacy, researchers generated a panel of Ba/F3 cell lines expressing 22 different near- and far-loop exon 20 insertion mutations. These cell lines were screened against a panel of EGFR TKIs to determine drug sensitivity (IC50). Molecular dynamics simulations were used to model the conformational free energy landscapes of the EGFR kinase domain with different insertions, revealing differences in flexibility and drug-binding pocket accessibility between near- and far-loop mutants [2].

Mechanism of Action and Insertion Impact

The following diagram illustrates the structural mechanism behind the differential efficacy of this compound, which is central to the trial results.

Safety and Tolerability Profile

The efficacy of this compound was accompanied by significant toxicity, largely related to the inhibition of wild-type EGFR [3].

Adverse Event (Grade 3 or Higher) Rate in ZENITH20 (Cohort 1 & 2)
Rash [1] [3] 48.9% - ~60%
Diarrhea [1] [3] 25.6% - ~60%
Stomatitis/Mucosal Inflammation [1] [3] 24.4% - ~26%

These toxicities were manageable but had significant clinical impact: 76.7% of patients required dose reductions, and 13.3% permanently discontinued treatment due to adverse events [1] [3]. The high toxicity and modest benefit profile contributed to the FDA's rejection of this compound's marketing application at the end of 2022 [3].

Conclusion for Research and Development

The ZENITH20 trial data positions this compound as a drug with demonstrable antitumor activity in a difficult-to-treat population. However, its clinical application is defined by two key factors:

  • Precision is Paramount: Efficacy is highly dependent on the specific exon 20 insertion location, suggesting that future trials for similar agents must stratify patients based on structural classifications.
  • Therapeutic Window is Narrow: Significant toxicity presents a major challenge, though ongoing research into alternative dosing schedules (e.g., 8 mg twice daily) aims to improve tolerability [3].

For researchers, these findings underscore that even within a specific mutation subgroup like EGFR exon 20, structural heterogeneity dictates drug sensitivity, necessitating a deeper level of molecular stratification for successful drug development.

References

Poziotinib progression-free survival HER2 exon 20 mutations

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data for HER2 Exon 20 Mutant NSCLC

Drug / Agent Trial Name / Study Objective Response Rate (ORR) Median Progression-Free Survival (mPFS) Key Grade 3+ Adverse Events (≥20%)
Poziotinib (Pan-HER TKI) ZENITH20-2 (Phase II, n=90, previously treated) [1] [2] 27.8% 5.5 months Rash (48.9%), Diarrhea (25.6%), Stomatitis (24.4%) [1]
This compound (Pan-HER TKI) ZENITH20-4 (Phase II, previously untreated) [2] 41% 5.6 months -
Trastuzumab Deruxtecan (T-DXd, ADC) DESTINY-Lung01 (Phase II, n=91, previously treated) [3] [2] 55% 8.2 months Neutropenia (19%), Anemia (10%) [3]
Pyrotinib (Pan-HER TKI) Multicenter Phase II (n=78) [1] 19.2% 5.6 months Diarrhea (16.7%) [1]

Detailed Experimental Protocols

The data in the table above primarily comes from Phase II, open-label, single-arm clinical trials. Here is a detailed breakdown of the methodologies used in these key studies:

  • Study Design: The ZENITH20 trial (Cohort 2), which evaluated this compound for HER2 exon 20 mutations, was a multicenter, single-arm, open-label Phase II study (NCT03318939) [1].
  • Patient Population: The study enrolled patients with advanced, previously treated NSCLC harboring HER2 exon 20 insertion mutations. Participants were required to have measurable disease per RECIST v1.1 criteria [4].
  • Intervention: Enrolled patients received This compound orally at a dose of 16 mg, once daily, in 28-day cycles until disease progression or unacceptable toxicity [1] [4].
  • Endpoints Assessment:
    • Primary Endpoint: Objective Response Rate (ORR), defined as the proportion of patients with a complete or partial response confirmed by a subsequent scan at least 28 days later [4].
    • Secondary Endpoints: Included Progression-Free Survival (PFS) (time from first dose to disease progression or death), Duration of Response (DoR), Disease Control Rate (DCR), and safety [1] [4].
    • Assessment Method: Tumor response was evaluated by radiologists using CT or MRI scans performed at baseline and then every 8 weeks, with interpretations based on RECIST v1.1 guidelines [4].
  • Safety Monitoring: Adverse events were continuously monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03 [4].

HER2 Signaling Pathway and this compound's Mechanism

The following diagram illustrates the role of HER2 in oncogenic signaling and the mechanism of action of this compound. As an irreversible pan-HER inhibitor, this compound blocks the signaling that drives cancer cell growth and survival [4].

G cluster_ext Extracellular Space cluster_int Intracellular Space HER2_ECD HER2 (No known ligand) HER2_TKD HER2 Tyrosine Kinase Domain (HER2 exon 20 ins mutation) HER2_ECD->HER2_TKD Activates HER_Family Other HER Family Member (e.g., EGFR, HER3) HER_Family->HER2_ECD Heterodimerization Ligand Growth Factor Ligand Ligand->HER_Family Binds Dimer Receptor Dimerization & Autophosphorylation HER2_TKD->Dimer Downstream Downstream Oncogenic Signaling (MAPK, PI3K/AKT, JAK/STAT pathways) Dimer->Downstream Effects Cellular Outcomes: Proliferation, Survival, Migration Downstream->Effects This compound This compound (Irreversible Pan-HER Inhibitor) This compound->HER2_TKD Irreversibly Binds to Kinase Domain This compound->Dimer Blocks

Summary and Research Context

  • Efficacy Profile: this compound shows meaningful antitumor activity in a patient population with historically limited options. The ORR of 27.8% and PFS of 5.5 months in pretreated patients indicate it can effectively target this mutation [1] [4]. Its efficacy appears to be higher in treatment-naïve patients, with an ORR of 41% [2].
  • Safety Profile: The clinical activity comes with a significant toxicity burden, particularly high rates of dermatological and gastrointestinal adverse events, which require proactive management [1].
  • Comparative Context: When compared to other available therapies, the antibody-drug conjugate Trastuzumab Deruxtecan (T-DXd) has demonstrated higher ORR and longer PFS in a similar patient population, though with a different toxicity profile, primarily hematological [3] [2].

References

Clinical Trial Data Summary for Poziotinib in EGFRex20ins NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Study Name Study Details (Phase, Population) Objective Response Rate (ORR) Median Progression-Free Survival (mPFS) Key Findings & Safety
ZENITH20-1 (Cohort 1) [1] Phase 2, previously treated EGFRex20ins NSCLC (n=115) 14.8% (95% CI, 8.9 to 22.6) 4.2 months [2] Did not meet its primary efficacy endpoint; high rate of grade 3 toxicities [1] [2].
ZENITH20-3 (Cohort 3) [2] Phase 2, previously untreated EGFRex20ins NSCLC (n=79) 27.8% [2] 7.2 months [2] Data from an earlier access program showed an ORR of 23% and mPFS of 5.6 months [3].
MD Anderson Phase II (n=50) [4] [5] Phase 2, heavily pre-treated patients (94% had prior systemic therapy) 32% (Investigator), 31% (Independent Review) 5.5 months Achieved primary endpoint; ORR was 46% in "near-loop" vs. 0% in "far-loop" insertions [4] [5].

Impact of Insertion Location on Efficacy

A critical finding from the research is that the location of the EGFR exon 20 insertion is a major determinant of response to poziotinib [4] [1] [5].

  • Near-loop vs. Far-loop Insertions: Exon 20 insertions are categorized based on their position. Near-loop insertions (amino acids A767 to P772) are significantly more sensitive to this compound than far-loop insertions (amino acids H773 to C775) [4] [1] [5].
  • Clinical Evidence: In the MD Anderson phase II trial, the confirmed ORR was 46% in patients with near-loop insertions compared to 0% in those with far-loop insertions (p=0.0015) [4] [5]. This was corroborated by the ZENITH20 trial, which showed greater mean tumor size reduction (-25.9% vs. -9.8%) and longer median PFS (11.1 vs. 3.5 months) for near-loop versus far-loop insertions [1].
  • Comparative TKI Sensitivity: This location-dependent sensitivity is not uniform across all TKIs. While this compound, afatinib, and zipalertinib are more active in near-loop insertions, mobocertinib has shown similar activity in both near- and far-loop groups [1].

Safety and Tolerability Profile

The safety profile of this compound is characterized by predictable, on-target adverse events, which often require dose management [6] [3].

  • Common Adverse Events: The most frequent side effects include diarrhea, skin rash, stomatitis, paronychia, alopecia, xerostomia (dry mouth), and conjunctivitis [6] [3].
  • Dose Management: These adverse events, particularly skin rash and diarrhea, are often grade 3 or higher. This frequently leads to dose interruptions or reductions (e.g., from 16 mg to 12 mg daily) to improve long-term tolerability while maintaining efficacy [6] [3].

Mechanisms of Action and Resistance

Understanding this compound's mechanism and potential resistance pathways is key for drug development.

  • Mechanism of Action: this compound is an irreversible, pan-HER tyrosine kinase inhibitor. Its relatively small molecular size and flexibility allow it to better fit into the sterically hindered ATP-binding pocket created by certain exon 20 insertion mutations, compared to earlier-generation TKIs [4].
  • Acquired Resistance Mechanisms: Putative mechanisms of acquired resistance to this compound identified in studies include the emergence of the EGFR T790M mutation, MET amplification, and a shift towards Epithelial-to-Mesenchymal Transition (EMT), which are similar to resistance mechanisms seen with other EGFR TKIs [4] [5].

Experimental Protocols for Key Studies

For researchers designing similar studies, here are the core methodologies from the cited trials.

  • Phase II Clinical Trial Protocol (MD Anderson, NCT03066206) [4] [5]

    • Patient Population: 50 patients with advanced NSCLC harboring EGFR exon 20 point mutations or insertions.
    • Intervention: this compound was administered at 16 mg orally, once daily, until disease progression.
    • Primary Endpoint: Confirmed Objective Response Rate (ORR) per RECIST 1.1.
    • Statistical Plan: A pre-defined ORR of 30% or greater was considered clinically meaningful.
  • Molecular Analysis of Insertion Location [4] [1]

    • Mutation Classification: EGFR exon 20 insertion mutations were classified as "near-loop" (A767-P772) or "far-loop" (H773-R776) based on their amino acid position.
    • Preclinical Modeling: Sensitivity was tested in a panel of Ba/F3 cell lines expressing various near- and far-loop mutations against a panel of EGFR TKIs.
    • Clinical Correlation: Preclinical findings on location-dependent sensitivity were correlated with clinical response rates from the trial data.

EGFR Exon 20 Insertion and this compound Mechanism

The following diagram illustrates the structural mechanism by which EGFR exon 20 insertions cause resistance and how this compound overcomes it, particularly for near-loop insertions.

G WildTypeEGFR Wild-Type EGFR Ex20ins EGFR Exon 20 Insertion WildTypeEGFR->Ex20ins StericHindrance Alters C-helix region Creates steric hindrance Ex20ins->StericHindrance TKIResistance Resistance to most 1st/2nd/3rd Gen EGFR TKIs StericHindrance->TKIResistance This compound This compound SmallFlexible Small, flexible structure This compound->SmallFlexible BindsPocket Fits restricted ATP-binding pocket SmallFlexible->BindsPocket NearLoopEffect Superior binding in 'Near-loop' insertions BindsPocket->NearLoopEffect Inhibition Potent Inhibition of EGFR Signaling NearLoopEffect->Inhibition

References

Poziotinib brain metastasis efficacy vs lapatinib

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Poziotinib vs. Lapatinib

Feature This compound Lapatinib
Primary Target Profile Irreversible pan-ErbB inhibitor (ErbB1-4) [1]. Reversible dual EGFR/ErbB2 (HER2) inhibitor [1].
Key Mechanism Advantage Irreversible binding and pan-ErbB inhibition help overcome NRG1-induced survival signaling [1]. Susceptible to resistance from NRG1-activated ErbB3 signaling [1].
Brain Penetrability Excellent brain penetrability, described as "brain-penetrant" [1]. Limited and variable distribution to brain metastases; restricted by active efflux at the blood-brain barrier [2] [3].
Efficacy in Preclinical BM Models Ablated HER2+ brain tumors in vivo after two weeks of treatment [1]. Modest efficacy; reduces formation of large metastases but has limited effect on established lesions [1] [2].
Impact of Brain Microenvironment Effectively induces apoptosis even in the presence of high levels of Neuregulin-1 (NRG1) [1]. Its pro-apoptotic effect is abrogated by NRG1, a factor abundantly expressed in the brain [1].
Representative Clinical Trial Data (Context) ZENITH20 trial in NSCLC: Demonstrated clinical efficacy, with exploratory analysis showing superior benefit in specific mutation subtypes [4]. HER2+ BCBM clinical trials: Monotherapy showed a marginal response rate of 2.6-6%; higher efficacy when combined with capecitabine [1] [5] [3].

Detailed Experimental Data and Protocols

For research reproducibility, here is a detailed breakdown of the key methodologies from the pivotal study.

In Vivo Efficacy Model for HER2+ Brain Metastasis
  • Objective: To evaluate the effectiveness of this compound in eliminating established HER2+ breast cancer brain metastases (BCBM) in a live model [1].
  • Cell Models: The study used two HER2+ cell lines: the patient-derived BCBM94 model and the well-characterized BT474 line [1].
  • In Vivo Modeling: Brain tumors were established in mice through hematogenic xenografting (injecting cancer cells into the circulatory system) [1].
  • Treatment Protocol: Mice with established HER2+ brain tumors were treated with this compound for a duration of two weeks [1].
  • Key Outcome: The treatment successfully ablated (eliminated) BCBM94 and BT474 HER2+ brain tumors, demonstrating high efficacy in vivo [1].
Investigating the NRG1 Resistance Mechanism
  • Objective: To determine why lapatinib fails and how this compound remains effective in the brain microenvironment [1].
  • Key Factor: Neuregulin-1 (NRG1), an ErbB3/ErbB4 ligand highly expressed in the brain, was identified as a critical factor [1].
  • Experimental Setup:
    • HER2+ BCBM cells were treated with lapatinib or this compound, both with and without the addition of NRG1 [1].
    • Apoptosis Assay: The induction of programmed cell death (the intrinsic apoptosis pathway) was measured [1].
    • Pathway Analysis: The involvement of the ErbB3-PI3K-AKT signaling pathway and phosphorylation of BAD at Ser136 was confirmed using essential techniques like siRNA gene silencing of ErbB3 [1].
  • Findings:
    • NRG1 activated the ErbB3-PI3K-AKT survival pathway, blocking lapatinib-induced apoptosis [1].
    • This compound's irreversible pan-ErbB inhibition effectively countered this survival signal, inducing cell death even in the presence of NRG1 [1].

Signaling Pathway and Resistance Mechanism

The following diagram illustrates the key resistance mechanism mediated by NRG1 in the brain microenvironment and how this compound overcomes it.

G cluster_lap Lapatinib Response cluster_poz This compound Response NRG1 NRG1 (Brain) ErbB3 ErbB3 Receptor NRG1->ErbB3 Dimerization HER2/ErbB3 Dimerization ErbB3->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT BAD p-BAD (Ser136) PI3K_AKT->BAD Survival Cell Survival (Apoptosis Blocked) BAD->Survival Lapatinib Lapatinib Lap_Resistant Ineffective Lapatinib->Lap_Resistant  Treatment This compound This compound Poz_Effective Effective Apoptosis This compound->Poz_Effective  Treatment Lap_Resistant->Dimerization  Does not prevent Poz_Effective->Dimerization  Blocks

Research Implications and Future Directions

The evidence suggests two critical considerations for developing HER2+ BCBM therapies:

  • Targeting the Full ErbB Network is Crucial: The brain microenvironment, rich with NRG1, can compromise the efficacy of selective ErbB2 inhibitors like lapatinib. This compound's irreversible pan-ErbB inhibition provides a more robust strategy to block this compensatory survival signaling [1].
  • Brain Penetrability as a Key Criterion: A drug's ability to cross the blood-brain barrier is a non-negotiable feature for treating established brain metastases. This compound's design gives it a fundamental pharmacokinetic advantage for this indication [1].

It is important to note that while the preclinical data for this compound in HER2+ BCBM is compelling, its clinical development has been more prominent in EGFR exon 20 insertion-mutant non-small cell lung cancer (NSCLC) [4]. The promising preclinical results warrant further clinical investigation to confirm this compound's efficacy in patients with HER2+ breast cancer brain metastases.

References

Poziotinib tumor size reduction EGFRex20ins subtypes

Author: Smolecule Technical Support Team. Date: February 2026

Poziotinib Efficacy by EGFRex20ins Subtype

Efficacy Parameter Near-Loop Insertions Far-Loop Insertions P-value
Mean Tumor Size Reduction -25.9% -9.8% 0.0014 [1] [2]
Median Progression-Free Survival (PFS) 11.1 months 3.5 months 0.016 [1] [2]
Objective Response Rate (ORR) in Overall Cohort 14.8% (95% CI, 8.9 to 22.6) [1] [2]

This differential effect is attributed to the distinct structural changes caused by the mutation subtypes. Here is a visual summary of the key experiments that established this relationship:

G Start Hypothesis: Insertion location impacts TKI sensitivity InVitro In Vitro Drug Sensitivity Screening Start->InVitro MD Molecular Dynamics Simulations InVitro->MD Clinical Clinical Trial Analysis (ZENITH20) InVitro->Clinical Preclinical validation MD->Clinical MD->Clinical Structural explanation Conclusion Conclusion: Location dictates this compound sensitivity Clinical->Conclusion

Detailed Experimental Data and Protocols

The core findings are based on integrated preclinical and clinical studies designed to test the hypothesis that the structural location of EGFRex20ins mutations leads to different drug sensitivities.

In Vitro Drug Sensitivity Screening
  • Objective: To compare the half-maximal inhibitory concentration (IC50) of various EGFR TKIs across a panel of near-loop and far-loop EGFRex20ins mutations [1] [2].
  • Protocol:
    • Cell Line Generation: A panel of Ba/F3 cell lines was engineered to express 22 different near-loop and far-loop exon 20 insertion mutations, plus 8 exon 20 point mutations [1] [2].
    • Drug Exposure: These cell lines were screened against a panel of EGFR TKIs, including this compound, mobocertinib, afatinib, and zipalertinib [1] [2].
    • Data Analysis: The correlation between insertion location (near-loop vs. far-loop) and the IC50 value for each drug was calculated.
  • Key Findings:
    • This compound, afatinib, and zipalertinib were significantly more potent at inhibiting near-loop insertions [1] [2].
    • Mobocertinib showed similar, or slightly greater, activity against far-loop insertions [1] [2].
Molecular Dynamics Simulations
  • Objective: To elucidate the structural and energetic differences in the EGFR kinase domain caused by near-loop versus far-loop insertions [1] [2].
  • Protocol:
    • Simulation Setup: Long-time scale bias exchange meta-dynamics (BE-MetaD) simulations were run for wild-type EGFR, near-loop insertion models (e.g., S768dupSVD), and far-loop insertion models (e.g., H773insNPH) [1] [2].
    • Conformational Analysis: The simulations mapped the conformational free energy landscapes to identify different structural states of the kinase and the energy barriers between them [1] [2].
  • Key Findings:
    • Near-loop insertions demonstrated multiple conformational states and lower transitional energy, implying a more flexible kinase domain that may facilitate TKI binding [1] [2].
    • This enhanced flexibility is a proposed mechanism for the greater sensitivity of near-loop mutations to this compound [1].
Clinical Trial: ZENITH20 Cohort 1
  • Objective: To evaluate the efficacy and safety of this compound in patients with EGFRex20ins NSCLC and conduct exploratory analyses based on insertion location [1] [2] [3].
  • Protocol:
    • Study Design: A multicenter, open-label, phase 2 trial (NCT03318939) [1] [2].
    • Participants: 115 patients with advanced NSCLC harboring EGFRex20ins mutations [1] [2].
    • Intervention: Oral this compound [1] [2].
    • Endpoints: The primary endpoint was Objective Response Rate (ORR) in the overall cohort. Exploratory endpoints included tumor size reduction and Progression-Free Survival (PFS) analyzed by insertion subtype [1] [2].
  • Key Findings: As summarized in the table above, the clinical data confirmed the preclinical findings, showing significantly superior tumor shrinkage and PFS for patients with near-loop insertions [1] [2].

Conclusion for Researchers

The collective data strongly supports a structure-function relationship for EGFRex20ins mutations:

  • Near-loop insertions (A767-P772) create a structural environment with greater conformational flexibility, making them more sensitive to this compound [1] [2].
  • Far-loop insertions (H773-R776) are structurally distinct and show primary resistance to this compound, but may be more amenable to other agents like mobocertinib [1] [2].

This underscores the critical need for subtype-specific mutation testing in clinical practice and drug development to match patients with the most effective targeted therapy.

References

×

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

490.0974741 Da

Monoisotopic Mass

490.0974741 Da

Heavy Atom Count

33

Appearance

Solid powder

UNII

OEI6OOU6IK

Pharmacology

Poziotinib is an orally bioavailable, quinazoline-based, mall-molecular and irreversible pan-epidermal growth factor receptor (EGFR or HER) inhibitor with potential antineoplastic activity. Poziotinib inhibits EGFR (HER1 or ErbB1), HER2, HER4 and EGFR mutants, thereby inhibiting the proliferation of tumor cells that overexpress these receptors. EGFRs, cell surface receptor tyrosine kinases, are often upregulated in a variety of cancer cell types and play key roles in cellular proliferation and survival.

Other CAS

1092364-38-9

Wikipedia

Poziotinib

Dates

Last modified: 07-14-2023
1. Cancer Discov. 2018 Jan;8(1):OF4. doi: 10.1158/2159-8290.CD-NB2017-164. Epub 2017
Nov 21.

Poziotinib Shows Promise for Rare Lung Cancer.



Poziotinib, an EGFR inhibitor that was previously shelved as ineffective against
non-small cell lung cancer, is showing promising activity in a subset of patients
with EGFR exon 20 insertions. According to preliminary data from a phase II
trial, the drug led to a 73% overall response rate in patients with this disease
subtype, which is typically highly resistant to standard therapy.



2. Cancer Res Treat. 2017 Aug 29. doi: 10.4143/crt.2017.303. [Epub ahead of print]

Phase 1 Studies of Poziotinib, an Irreversible Pan-HER Tyrosine Kinase Inhibitor
in Patients with Advanced Solid Tumors.

Kim TM(1)(2)(3), Lee KW(1)(4), Oh DY(1)(2)(3), Lee JS(1)(4), Im SA(1)(2)(3), Kim
DW(1)(2)(3), Han SW(1)(2)(3), Kim YJ(1)(4), Kim TY(1)(2)(3), Kim JH(1)(4), Han
H(5), Kim WH(6)(2), Bang YJ(1)(2)(3).

Author information:
(1)Department of Internal Medicine, Seoul National University College of
Medicine, Seoul, Korea.
(2)Seoul National University Cancer Research Institute, Seoul, Korea.
(3)Department of Internal Medicine, Seoul National University Hospital, Seoul,
Korea.
(4)Department of Internal Medicine, Seoul National University Bundang Hospital,
Seongnam, Korea.
(5)Hanmi Pharm. Co., Ltd., Seoul, Korea.
(6)Department of Pathology, Seoul National University College of Medicine, Seoul,
Korea.

Purpose: Poziotinib, a pan-HER tyrosine kinase inhibitor (TKI), has shown potent
activity against wild type of epidermal growth factor receptor (EGFR) family
kinases including EGFR, HER-2 and HER-4 and EGFR-mutant cells in vitro. Two phase
I studies were conducted to determine the maximum tolerated dose (MTD),
pharmacokinetics, safety and antitumor activity against advanced solid tumors.
Materials and Methods: Standard 3+3 dose escalation scheme using two different
dosing schedules were studied: once daily, 14-day on and 7-day off (intermittent
schedule); and once daily continuous dosing with food effect. Additional patients
were enrolled in an expansion cohort.
Results: A total of 75 patients were enrolled in the 2 studies. The most common
drug-related treatment-emergent adverse events were diarrhea, rash, stomatitis,
pruritus, and anorexia. Dose-limiting toxicities were Grade 3 diarrhea in the
intermittent schedule and Grade 3 anorexia and diarrhea in the continuous dosing
schedule. The MTDs were determined as 24mg/day in the intermittent dosing
schedule and 18mg/day in the continuous dosing schedule. Eight (16%) and
twenty-four (47%) of 51 evaluable patients in the intermittent schedule achieved
partial response (PR) and stable disease (SD), respectively. Four (21%) and six
(32%) of 19 evaluable patients in continuous dosing schedule achieved PR and SD,
respectively. Patients with PR (n=7) or SD ≥ 12 weeks (n=7) had HER2
amplification (n=7; breast cancer, 5; and stomach cancer, 2) and EGFR
amplification (n=1, squamous cell lung cancer).
Conclusions: Poziotinib was safe and well tolerated in patients with advanced
solid tumors. It showed an encouraging activity against EGFR-mutant and
HER2-amplified cancers.



3. Cancer Res Treat. 2017 Jan;49(1):10-19. doi: 10.4143/crt.2016.058. Epub 2016 May
3.

A Phase II Study of Poziotinib in Patients with Epidermal Growth Factor Receptor
(EGFR)-Mutant Lung Adenocarcinoma Who Have Acquired Resistance to EGFR-Tyrosine
Kinase Inhibitors.

Han JY(1), Lee KH(2), Kim SW(3), Min YJ(4), Cho E(5), Lee Y(1), Lee SH(1), Kim
HY(1), Lee GK(1), Nam BH(1), Han H(6), Jung J(6), Lee JS(1).

Author information:
(1)Center for Lung Cancer, National Cancer Center, Goyang, Korea.
(2)Department of Internal Medicine, Chungbuk National University Hospital,
Cheongju, Korea.
(3)Department of Internal Medicine, Asan Medical Center, University of Ulsan
College of Medicine, Seoul, Korea.
(4)Department of Internal Medicine, Ulsan University Hospital, Ulsan, Korea.
(5)Department of Internal Medicine, Gachon University Gil Medical Center,
Incheon, Korea.
(6)Clinical Research Team, Hanmi Pharmaceutical Co., Ltd., Seoul, Korea.

PURPOSE: We examined the efficacy of poziotinib, a second-generation epidermal
growth factor receptor (EGFR)-tyrosine kinase inhibitor (TKI) in patients with
lung adenocarcinoma with activating EGFR mutations, who developed acquired
resistance (AR) to EGFR-TKIs.
MATERIALS AND METHODS: This single-arm phase II study included EGFR-mutant lung
adenocarcinoma with AR to erlotinib or gefitinib based on the Jackman criteria.
Patients received poziotinib 16 mg orally once daily in a 28-day cycle. The
primary endpoint was progression-free survival (PFS). Prestudy tumor biopsies and
blood samples were obtained to determine resistance mechanisms.
RESULTS: Thirty-nine patients were treated. Tumor genotyping was determined in 37
patients; 19 EGFR T790M mutations and two PIK3CA mutations were detected in the
prestudy tumors, and seven T790M mutations were detected in the plasma assay.
Three (8%; 95% confidence interval [CI], 2 to 21) and 17 (44%; 95% CI, 28 to 60)
patients had partial response and stable disease, respectively. The median PFS
and overall survival were 2.7 months (95% CI, 1.8 to 3.7) and 15.0 months (95%
CI, 9.5 to not estimable), respectively. A longer PFS was observed for patients
without T790M or PIK3CA mutations in tumor or plasma compared to those with these
mutations (5.5 months vs. 1.8 months, p=0.003). The most frequent grade 3 adverse
events were rash (59%), mucosal inflammation (26%), and stomatitis (18%). Most
patients required one (n=15) or two (n=15) dose reductions.
CONCLUSION: Low activity of poziotinib was detected in patients with EGFR-mutant
non-small cell lung cancer who developed AR to gefitinib or erlotinib,
potentially because of severe-toxicityimposed dose limitation.



4. Cancer Chemother Pharmacol. 2015 Jan;75(1):97-109. doi:
10.1007/s00280-014-2621-7. Epub 2014 Nov 7.

Population pharmacokinetics of HM781-36 (poziotinib), pan-human EGF receptor
(HER) inhibitor, and its two metabolites in patients with advanced solid
malignancies.

Noh YH(1), Lim HS, Jung JA, Song TH, Bae KS.

Author information:
(1)Department of Clinical Pharmacology, Busan Paik Hospital, Inje University,
Busan, Korea.

PURPOSE: To develop a population pharmacokinetic (PK) model for HM781-36
(poziotinib) and its metabolites in cancer patients.
METHODS: Blood samples were collected from three phase I studies in which
fifty-two patients received oral HM781-36B tablets (0.5-32 mg) once daily for 2
weeks, and another 20 patients received oral HM781-36B tablets (12, 16, 18, 24
mg) in fasting (12 patients) or fed (eight patients) state once daily for 4
weeks. Nonlinear mixed effect modeling was employed to develop the population
pharmacokinetic model.
RESULTS: HM781-36 PK was ascribed to a two-compartment model and HM781-36-M1/-M2
PK to one-compartment model. HM781-36 oral absorption was characterized by
first-order input (absorption rate constant: 1.45 ± 0.23 h⁻¹). The central volume
of distribution (185 ± 12.7 L) was influenced significantly by body weight. The
absorption rate constant was influenced by food. The typical HM781-36 apparent
clearance was 34.5 L/h (29.4 %CV), with an apparent peripheral volume of
distribution of 164 L (53.5 %CV). Other covariates did not significantly further
explain the PKs of HM781-36.
CONCLUSIONS: The proposed model suggests that HM781-36 PKs are consistent across
most solid tumor types, and that the absorption process of HM781-36 is affected
by the fed state before dosing. HM781-36 PKs are not complicated by patient
factors, other than body weight.

Explore Compound Types